CARM1-IN-1 hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3.ClH/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19;/h1-13,30-31H,14-16H2;1H/b20-10+,21-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNYHLFFVKOAN-CUBOLJEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Br2ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CARM1-IN-1 Hydrochloride
This guide provides a comprehensive overview of CARM1-IN-1 hydrochloride, a chemical probe used in biomedical research. It details the compound's mechanism of action, its effects on cellular signaling, and the experimental protocols used for its characterization, targeting an audience of researchers, scientists, and professionals in drug development.
Introduction to CARM1 and its Inhibition
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that belongs to the Type I PRMT family.[1][2][3] These enzymes catalyze the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone protein substrates.[3][4] Specifically, CARM1 is responsible for mono- and asymmetric dimethylation (ADMA) of its targets.[1][2]
Through the methylation of key cellular proteins, CARM1 is involved in a wide array of biological processes, including the regulation of gene transcription, RNA processing, cell cycle progression, and DNA damage repair.[1][4][5] Given its significant role in cellular function and its overexpression in various cancers, CARM1 has emerged as an attractive therapeutic target.[5][6] Small molecule inhibitors are vital tools for dissecting its biological functions and exploring its therapeutic potential. This compound is one such molecule, developed as a potent and selective chemical probe to inhibit CARM1's enzymatic activity.[7][8][9]
Core Mechanism of Action of this compound
This compound functions as a direct inhibitor of the methyltransferase activity of the CARM1 enzyme.[7][8] Its primary mechanism is the potent and selective suppression of CARM1's ability to methylate its substrates. This inhibitory action prevents the formation of both monomethylarginine and asymmetric dimethylarginine on target proteins.[7][8]
The compound demonstrates high selectivity for CARM1 over other protein methyltransferases. For instance, its inhibitory activity against PRMT1 and the histone lysine methyltransferase SET7 is significantly lower, underscoring its utility as a specific tool for studying CARM1-related pathways.[7][8][9]
The direct consequence of this enzymatic inhibition is a dose-dependent reduction in the methylation levels of established CARM1 substrates. These include histone H3 (a key component of chromatin) and various non-histone proteins such as Poly(A)-binding protein 1 (PABP1), CA150, and SmB.[7][8] By altering the methylation status of these proteins, this compound modulates downstream cellular processes. A notable functional outcome is the inhibition of the prostate-specific antigen (PSA) promoter activity in prostate cancer cell lines, an effect achieved at concentrations that do not impact cell viability.[7][8]
Figure 1: Mechanism of CARM1 inhibition by this compound.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The data below is summarized for clarity and comparison.
| Parameter | Value | Target Enzyme | Substrate/Context | Reference |
| IC₅₀ | 8.6 µM | CARM1 | PABP1 | [7][8][9] |
| IC₅₀ | > 667 µM | PRMT1 | - | [7][8] |
| IC₅₀ | > 667 µM | SET7 | - | [7][8] |
| Cellular Activity | 8 µM | - | Inhibition of PSA promoter activity in LNCaP cells | [7][8] |
| Cellular Activity | 100 µM | - | Inhibition of PABP1, CA150, SmB, and H3 methylation | [7][8] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Detailed Experimental Protocols
The characterization of CARM1 inhibitors like this compound relies on standardized biochemical and cellular assays.
4.1. In Vitro CARM1 Enzymatic Inhibition Assay (Radiometric)
This assay quantifies the methyltransferase activity of CARM1 by measuring the incorporation of a radiolabeled methyl group from ³H-S-adenosyl-methionine (³H-SAM) onto a peptide substrate.
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Bicine (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20.[6]
-
Recombinant CARM1 enzyme (e.g., 0.25 nM final concentration).[6][10]
-
Biotinylated peptide substrate (e.g., from Histone H3 or PABP1, 250 nM final concentration).[6][10]
-
³H-S-adenosyl-methionine (³H-SAM) (e.g., 30 nM final concentration).[6][10]
-
This compound (or other test compounds) at various concentrations.
-
-
Protocol Steps:
-
Pre-incubation: Recombinant CARM1 enzyme is pre-incubated with this compound (or DMSO as a vehicle control) for 30 minutes at room temperature in a 96-well plate. This allows the inhibitor to bind to the enzyme.[6][10]
-
Reaction Initiation: The methylation reaction is initiated by adding a mixture of the biotinylated peptide substrate and ³H-SAM to each well.
-
Incubation: The reaction plate is incubated for a defined period (e.g., 1-2 hours) at room temperature or 30°C.
-
Reaction Quenching: The reaction is terminated by adding an excess of unlabeled SAM.[6][10]
-
Detection: The biotinylated peptides are captured on a streptavidin-coated plate (e.g., FlashPlate). The amount of incorporated radiolabel is measured using a scintillation counter.[10]
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Figure 2: Generalized workflow for an in vitro CARM1 inhibition assay.
4.2. Cellular Assay for Substrate Methylation (Western Blot)
This method assesses the ability of an inhibitor to block CARM1 activity within a cellular context by measuring the methylation status of endogenous substrates.
-
Reagents and Buffers:
-
Cell Culture Medium and appropriate cancer cell line (e.g., MCF7, LNCaP).
-
This compound.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[11]
-
Primary Antibodies: Anti-asymmetric dimethylarginine (ADMA) specific to a substrate (e.g., anti-PABP1-me2a), anti-total substrate (e.g., anti-PABP1), anti-CARM1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE and Western blotting equipment and reagents.
-
-
Protocol Steps:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24-48 hours).[2][11]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 25-50 µg) from each sample by boiling in Laemmli loading buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-PABP1-me2a) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Re-probe the blot with antibodies for the total substrate protein and a loading control to normalize the methylation signal and ensure equal protein loading. Quantify band intensities to determine the dose-dependent effect of the inhibitor on substrate methylation.
-
Conclusion and Future Directions
This compound is a valuable chemical tool for investigating the biological roles of CARM1. Its mechanism of action is centered on the potent and selective inhibition of CARM1's methyltransferase activity, leading to reduced methylation of key histone and non-histone substrates and the modulation of downstream cellular events. It is important for researchers to note that the compound can be unstable in solution, and freshly prepared solutions are recommended for optimal performance.[7] The detailed protocols and quantitative data provided herein serve as a robust guide for professionals utilizing this compound to further explore CARM1 biology and its implications in disease.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CARM1-IN-1 Hydrochloride in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical epigenetic regulator that plays a significant role in transcriptional activation.[1][2] It functions by methylating arginine residues on both histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[3][4] Dysregulation of CARM1 has been implicated in various diseases, particularly cancer, making it a promising therapeutic target.[3][4] CARM1-IN-1 hydrochloride is a potent and selective small molecule inhibitor of CARM1.[1][5] This technical guide provides an in-depth overview of the role of this compound in gene expression, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of relevant biological pathways and workflows.
Introduction to CARM1 and its Role in Gene Expression
CARM1 is a member of the protein arginine methyltransferase (PRMT) family and is classified as a type I PRMT, responsible for asymmetric dimethylation of arginine residues.[3][4] Its primary role in gene expression is that of a transcriptional coactivator. CARM1 is recruited to gene promoters by various transcription factors, where it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[1]
Beyond histone methylation, CARM1 also targets a diverse array of non-histone proteins, including transcription factors and co-regulators like p300/CBP and the p160 family of steroid receptor coactivators.[3] This methylation activity can modulate protein-protein interactions and the assembly of transcriptional machinery. CARM1 is involved in numerous cellular processes, including cell cycle regulation, differentiation, and DNA damage repair.[3][4] Its overexpression has been linked to poor outcomes in several cancers, including breast, prostate, and colorectal cancer.[3]
This compound: A Selective CARM1 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of CARM1.[1][5] By inhibiting CARM1's methyltransferase function, this compound serves as a valuable chemical probe to elucidate the biological functions of CARM1 and as a potential therapeutic agent.
Mechanism of Action
This compound acts as a competitive inhibitor, likely binding to the active site of CARM1 and preventing the binding of its substrate, S-adenosylmethionine (SAM), which is the methyl group donor for the methylation reaction. This inhibition blocks the transfer of methyl groups to CARM1's substrates, including histone H3 and other non-histone proteins like PABP1, CA150, and SmB.[1][5] The downstream effect of this inhibition is the modulation of the expression of CARM1-target genes.
Quantitative Data
The following tables summarize the quantitative data available for this compound and other relevant CARM1 inhibitors.
| Inhibitor | Target | IC50 Value | Assay Conditions | Reference |
| This compound | CARM1 | 8.6 µM | CARM1/PABP1 | [1][5] |
| This compound | PRMT1 | > 667 µM | Not specified | [1][5] |
| This compound | SET7 | > 667 µM | Not specified | [1][5] |
| iCARM1 | CARM1 | 12.3 µM | In vitro methylation | [6] |
| EZM2302 | CARM1 | 6 nM | Biochemical assay |
Table 1: In vitro inhibitory activity of CARM1 inhibitors.
| Cell Line | Treatment | Effect | Reference |
| LNCaP | This compound (8 µM; 42-44 h) | Inhibition of PSA promoter activity | [1] |
| MCF7 | iCARM1 (dose-dependent) | Downregulation of CCND1, c-Myc, TFF1, etc. | [3] |
| Multiple | This compound (100 µM; 90 min) | Inhibition of PABP1, CA150, SmB, H3 methylation | [1][5] |
Table 2: Cellular effects of CARM1 inhibitors on gene expression and substrate methylation.
Experimental Protocols
The following are representative protocols for key experiments used to study the effects of this compound on gene expression. These are generalized methodologies and should be optimized for specific experimental conditions.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the effect of this compound on the activity of a specific gene promoter.
Materials:
-
LNCaP cells (or other relevant cell line)
-
Dual-luciferase reporter vector containing the promoter of interest (e.g., PSA promoter)
-
Renilla luciferase control vector
-
Lipofectamine 3000 or other transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega or similar)
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., a dose-response from 1 to 20 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 42-44 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of this compound on the association of CARM1 or specific histone marks (e.g., H3R17me2a) with target gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer, Shear buffer, IP buffer
-
Antibody against CARM1 or H3R17me2a
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
qPCR primers for target gene promoters
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (anti-CARM1 or anti-H3R17me2a) or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
-
qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific for the promoter regions of target genes. Analyze the data relative to the input and IgG controls.
Visualizations
Signaling Pathway of CARM1-mediated Transcriptional Activation
Caption: CARM1 in transcriptional activation.
Experimental Workflow for Luciferase Reporter Assay
Caption: Luciferase reporter assay workflow.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: ChIP-qPCR experimental workflow.
Conclusion
This compound is a valuable tool for studying the role of CARM1 in gene expression. Its ability to selectively inhibit the methyltransferase activity of CARM1 allows for the dissection of CARM1-dependent signaling pathways and the identification of novel gene targets. The data and protocols presented in this guide provide a framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting CARM1 in various diseases. Further research, including comprehensive transcriptomic and proteomic analyses following treatment with this compound, will continue to illuminate the complex role of this important epigenetic modifier.
References
Preliminary studies on CARM1-IN-1 hydrochloride in cancer cell lines.
An In-Depth Technical Guide to Preliminary Studies of CARM1-IN-1 Hydrochloride in Cancer Cell Lines
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including transcriptional activation, mRNA splicing, DNA damage response, and cell cycle progression.[1][2] Overexpression of CARM1 has been documented in various malignancies, including breast, prostate, and multiple myeloma, where it often correlates with tumor progression and poor prognosis.[3][4][5] Consequently, CARM1 has emerged as a promising therapeutic target for cancer intervention.[1]
This compound is a potent and selective small-molecule inhibitor of CARM1.[6][7] It specifically targets the methyltransferase activity of CARM1, thereby blocking the methylation of its downstream substrates.[6][7] This technical guide provides a comprehensive overview of the preliminary in vitro studies of CARM1-IN-1 and related CARM1 inhibitors in various cancer cell lines. It details the compound's mechanism of action, summarizes its effects on cancer cell viability and signaling, provides standardized experimental protocols for its evaluation, and visualizes the key pathways and workflows involved.
Mechanism of Action of CARM1 in Cancer
CARM1 primarily functions as a transcriptional coactivator.[3][8] It is recruited to gene promoters by transcription factors, such as nuclear hormone receptors (e.g., estrogen receptor) and p53, where it synergizes with histone acetyltransferases like p300/CBP.[3][9] The primary mechanism involves the asymmetric dimethylation of histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which creates a chromatin environment conducive to transcription.[8][10]
Beyond histones, CARM1 methylates a variety of non-histone proteins, influencing their function and stability. Key substrates include the splicing factor SmB, the poly(A)-binding protein PABP1, and components of the SWI/SNF chromatin remodeling complex like BAF155.[5][6][11] Through these actions, CARM1 impacts oncogenic pathways, promoting cell proliferation, enhancing cell migration, and contributing to therapeutic resistance.[4][12]
Data Presentation: Efficacy of CARM1 Inhibition
The following tables summarize the quantitative data from preliminary studies on CARM1 inhibitors in various cancer cell lines.
Table 1: Potency of Selected CARM1 Inhibitors
| Inhibitor | Assay Type | Target/Substrate | IC50 Value | Source(s) |
|---|---|---|---|---|
| CARM1-IN-1 | Biochemical | CARM1 / PABP1 | 8.6 μM | [6][7] |
| EZM2302 | Biochemical | CARM1 | 6 nM | [13] |
| EZM2302 | Cell-based | Multiple Myeloma Cell Proliferation | Nanomolar range | [13] |
| iCARM1 | Cell-based | Breast Cancer Cell Growth | More potent than EZM2302 |[4] |
Table 2: Cellular Effects of CARM1 Inhibition/Knockdown in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Key Findings | Source(s) |
|---|---|---|---|---|
| Prostate Cancer | LNCaP | Inhibition of AR Signaling | CARM1-IN-1 (8 μM) reduced PSA promoter activity without cytotoxicity. | [6][7] |
| Prostate Cancer | LNCaP | Apoptosis, Growth Inhibition | CARM1 knockdown inhibited cell proliferation and induced apoptosis. | [12][14] |
| Breast Cancer | MCF7 | Growth Inhibition, Gene Regulation | iCARM1 suppressed cell growth and ERα-target gene expression. | [4] |
| Breast Cancer | Various | Migration Inhibition | A CARM1 degrader inhibited breast cancer cell migration. | [11] |
| Multiple Myeloma | NCI-H929, L363 | Growth Inhibition, Apoptosis | CARM1 knockdown significantly inhibited proliferation and induced apoptosis. | [5][15] |
| Multiple Myeloma | NCI-H929, L363 | Cell Cycle Arrest | CARM1 knockdown caused G0/G1 phase arrest. | [5] |
| Various | B16F10, 4T1 | Immune Sensitization | CARM1 knockout induced a type 1 interferon response, sensitizing tumors to T cells. |[3][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standardized protocols for key experiments used to evaluate this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., LNCaP for prostate, MCF7 for breast, NCI-H929 for multiple myeloma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. It is recommended to use freshly prepared solutions as the compound may be unstable in solution.[6]
-
Treatment: Seed cells in appropriate culture vessels. After 24 hours (allowing for adherence), replace the medium with fresh medium containing this compound at the desired concentrations. A vehicle control (DMSO) at the highest used concentration must be included in all experiments.
Cell Viability Assay (CCK-8/MTS)
-
Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Reagent Addition: Add 10-20 µL of CCK-8 or MTS reagent to each well.[4][5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding & Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 48 hours).
-
Cell Collection: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding & Treatment: Treat cells in 6-well plates with this compound for 24 or 48 hours.
-
Harvesting: Collect cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing gently. Store at -20°C overnight.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by modeling the DNA content histogram.
Signaling Pathways Modulated by CARM1 Inhibition
Studies on CARM1 knockdown in multiple myeloma have revealed a link between CARM1 and the p53 tumor suppressor pathway.[5] Inhibition of CARM1 leads to the activation of p53 signaling, resulting in cell cycle arrest and the induction of apoptosis.[5] This is a critical mechanism for the anti-tumor activity of CARM1 inhibitors in certain cancer contexts.
Conclusion
Preliminary studies highlight this compound and other CARM1 inhibitors as promising agents for cancer therapy. By selectively inhibiting the methyltransferase activity of CARM1, these compounds disrupt oncogenic transcriptional programs, leading to reduced cell proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[4][5][14] Furthermore, the role of CARM1 in modulating the tumor immune microenvironment suggests potential for combination therapies with immune checkpoint blockades.[3] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CARM1 inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to CARM1-IN-1 Hydrochloride for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of CARM1-IN-1 hydrochloride, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It is designed to be a comprehensive resource for researchers beginning to explore the role of CARM1 in epigenetic regulation and its potential as a therapeutic target.
Introduction to CARM1 in Epigenetics
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] As a Type I PRMT, CARM1 is responsible for asymmetric dimethylation of its substrates. This post-translational modification plays a crucial role in the regulation of gene transcription, RNA processing, DNA damage repair, and cell cycle progression.[2] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]
This compound: A Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of CARM1.[4][5] Its ability to specifically block the methyltransferase activity of CARM1 allows researchers to probe the functional role of this enzyme in various biological processes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2070018-31-2 |
| Molecular Formula | C₂₆H₂₂Br₂ClNO₃ |
| Molecular Weight | 591.72 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Stability | The compound is unstable in solutions; freshly prepared solutions are recommended.[5] |
Mechanism of Action
This compound acts as a competitive inhibitor of CARM1, likely by occupying the substrate-binding pocket of the enzyme. This prevents the binding of protein substrates and subsequent methylation. It has been shown to inhibit the methylation of various known CARM1 substrates, including Poly(A)-Binding Protein 1 (PABP1), CA150, SmB, and Histone H3.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Inhibitory Potency
| Target | Substrate | IC₅₀ |
| CARM1 | PABP1 | 8.6 µM[4][5] |
Selectivity Profile
This compound has demonstrated high selectivity for CARM1 over other protein methyltransferases.
| Target | IC₅₀ |
| PRMT1 | >667 µM[4][5] |
| SET7 | >667 µM[4][5] |
Note: A broader selectivity panel against other PRMTs and histone methyltransferases would provide a more complete understanding of the inhibitor's specificity.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
In Vitro CARM1 Inhibition Assay (Radioactive Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-methionine (SAM) to a CARM1 substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 or a peptide substrate (e.g., derived from PABP1)
-
[³H]-S-adenosyl-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the chosen substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel bands.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Methylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates within a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7, LNCaP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine) and total protein levels of the substrate and loading controls (e.g., anti-PABP1, anti-Histone H3, anti-β-actin).
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for a desired period (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer. Note: Some studies suggest that CARM1 can form aggregates upon heating, so optimization of the denaturation step may be necessary.[6][7][8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein and a loading control to normalize the results.
Reporter Gene Assay (Luciferase Assay)
This assay is used to measure the effect of CARM1 inhibition on the transcriptional activity of a CARM1-regulated promoter, such as the prostate-specific antigen (PSA) promoter.[4]
Materials:
-
A cell line responsive to the signaling pathway of interest (e.g., LNCaP for androgen receptor signaling).
-
A luciferase reporter plasmid containing the promoter of a CARM1 target gene (e.g., PSA promoter-luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound (and a DMSO control).
-
If studying a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., dihydrotestosterone for the androgen receptor).
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a general workflow for characterizing a CARM1 inhibitor.
Caption: CARM1 in the NF-κB Signaling Pathway.
References
- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Biological Functions of CARM1 Inhibition: A Technical Guide for Researchers
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1][2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[3][4] Consequently, CARM1 has emerged as a promising therapeutic target, spurring the development of small molecule inhibitors. This technical guide provides an in-depth overview of the biological functions of CARM1 inhibition, with a focus on its effects on key signaling pathways, and offers detailed experimental protocols for researchers in the field of drug discovery and development.
Introduction to CARM1
CARM1 is a member of the protein arginine methyltransferase (PRMT) family and functions as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors like the estrogen receptor-alpha (ERα) and the androgen receptor (AR).[5][6][7] Its enzymatic activity results in the asymmetric dimethylation of arginine residues, primarily on histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation.[8] Beyond histones, CARM1 methylates a diverse array of non-histone proteins, thereby modulating their function and influencing a wide range of cellular activities.[3]
The Impact of CARM1 Inhibition on Cellular Processes
The development of specific and potent CARM1 inhibitors, such as EZM2302, TP-064, and iCARM1, has enabled a deeper understanding of its biological roles. Inhibition of CARM1's methyltransferase activity has been shown to have profound effects on cancer cells, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis.[4][9][10]
Cell Cycle Regulation
Inhibition of CARM1 has been demonstrated to induce cell cycle arrest, primarily at the G1 phase.[4] This is consistent with CARM1's role in promoting the expression of cell cycle regulatory proteins such as E2F1.[5] For instance, treatment of multiple myeloma and breast cancer cell lines with CARM1 inhibitors leads to a significant increase in the proportion of cells in the G0/G1 phase.[4]
Apoptosis Induction
Targeting CARM1 can trigger programmed cell death in cancer cells. Knockdown of CARM1 or treatment with CARM1 inhibitors has been shown to increase the percentage of apoptotic cells, as measured by Annexin V staining.[11][12] This pro-apoptotic effect is often linked to the activation of the p53 signaling pathway.[4][9]
Quantitative Effects of CARM1 Inhibitors
The potency of CARM1 inhibitors varies across different compounds and cell lines. The following tables summarize key quantitative data on the effects of prominent CARM1 inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Reference |
| EZM2302 | CARM1 | 6 nM | Biochemical Assay | [13] |
| TP-064 | CARM1 | < 10 nM | Biochemical Assay | [9][14] |
| iCARM1 | CARM1 | 12.3 µM | Peptide Substrate | [8][10][15] |
Table 1: In Vitro Inhibitory Potency of CARM1 Inhibitors.
| Inhibitor | Cell Line | EC50/IC50 (Cell Viability) | Reference |
| EZM2302 | ZR751, MCF7, LNCAP, PC3, VCAP | >20 µM, >20 µM, 12.2 µM, >20 µM, >20 µM | |
| TP-064 | NCI-H929, RPMI8226, MM.1R | Dose-dependent inhibition | [9][14] |
| iCARM1 | MCF7, T47D, BT474 | 1.797 µM, 4.74 µM, 2.13 µM | [10] |
Table 2: Cellular Potency of CARM1 Inhibitors in Cancer Cell Lines.
| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Change | Reference |
| Multiple Myeloma | CARM1 knockdown | G0/G1 arrest | Increased proportion of cells in G0/G1 | [4] |
| Toledo (DLBCL) | TP-064 | G1 arrest | Greater arrest compared to U2932 cells | [3][16] |
| MCF7 | iCARM1 | Cell cycle arrest | Dose-dependent increase in G1 phase | [10] |
Table 3: Effects of CARM1 Inhibition on the Cell Cycle.
| Cell Line | Treatment | Effect on Apoptosis | Quantitative Change | Reference |
| Multiple Myeloma | CARM1 knockdown | Induction of apoptosis | Increased Annexin V positive cells | [4][11] |
| Endometrial Cancer | TP-064 | Induction of apoptosis | Increased apoptosis | [12] |
| Toledo (DLBCL) | TP-064 | Induction of cell death | Increased Annexin V positive cells | [3][16] |
Table 4: Pro-Apoptotic Effects of CARM1 Inhibition.
Key Signaling Pathways Modulated by CARM1 Inhibition
CARM1 is integrated into several critical signaling networks that are fundamental to cancer biology. Its inhibition can therefore have far-reaching consequences on cellular behavior.
Estrogen Receptor (ERα) Signaling
In ERα-positive breast cancer, CARM1 acts as a crucial coactivator for ERα, promoting the transcription of estrogen-responsive genes, such as E2F1, that drive cell proliferation.[5] Inhibition of CARM1 can disrupt this pathway, leading to the suppression of ERα-target gene expression and reduced cancer cell growth.[8][10]
p53 Signaling Pathway
CARM1 has a complex relationship with the tumor suppressor p53. In some contexts, CARM1 can methylate and regulate the activity of p53 target genes.[9] Inhibition of CARM1 has been shown to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in multiple myeloma cells.[4][9] Conversely, p53 can also repress the expression of the CARM1 gene.[10]
Androgen Receptor (AR) Signaling
In prostate cancer, CARM1 is a key coactivator for the androgen receptor. Androgen stimulation leads to the recruitment of CARM1 to AR target genes, such as PSA, resulting in histone H3 methylation and transcriptional activation.[5][6] Knockdown of CARM1 inhibits AR-mediated gene expression and suppresses prostate cancer cell proliferation.[5][6]
DNA Damage Response
CARM1 plays a role in the DNA damage response pathway. Following DNA damage, CARM1 can methylate the coactivator p300, which, in conjunction with BRCA1, promotes the expression of cell cycle inhibitors like p21 and GADD45, leading to cell cycle arrest and DNA repair.[1][17] This suggests that CARM1 activity helps cells to survive genotoxic stress.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of CARM1 inhibition.
Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the effect of CARM1 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CARM1 inhibitor (e.g., iCARM1, EZM2302, TP-064)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the CARM1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.
Western Blot Analysis for CARM1 and Substrate Methylation
This protocol is for detecting the levels of CARM1 and the methylation status of its substrates.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro CARM1 Methyltransferase Assay
This protocol is for measuring the enzymatic activity of CARM1 and the inhibitory effect of compounds.[18]
Materials:
-
Recombinant human CARM1
-
Histone H3 peptide or a known CARM1 substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
CARM1 inhibitor
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant CARM1, and the CARM1 inhibitor at various concentrations. Pre-incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add the histone H3 peptide and [3H]-SAM to initiate the methylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Stop the reaction by adding an equal volume of 2X Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled methylated substrate.
-
Quantification: Alternatively, spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium bicarbonate buffer to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental and Logical Workflows
Workflow for Screening CARM1 Inhibitors
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel CARM1 inhibitors.[19][20]
Conclusion
CARM1 is a multifaceted enzyme with critical roles in transcriptional regulation and the control of various cellular processes. Its frequent overexpression in cancer and its involvement in key oncogenic signaling pathways make it an attractive target for therapeutic intervention. The development of potent and selective CARM1 inhibitors has not only provided valuable tools to dissect its biological functions but also holds significant promise for the development of novel anti-cancer therapies. This technical guide offers a comprehensive overview of the biological consequences of CARM1 inhibition and provides detailed experimental frameworks to aid researchers in this exciting and rapidly evolving field. Further investigation into the intricate mechanisms of CARM1 and the development of next-generation inhibitors will undoubtedly pave the way for new therapeutic strategies for a range of human diseases.
References
- 1. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CARM1-IN-1 Hydrochloride on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a significant role in a myriad of cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, cell cycle control, and signal transduction.[1][2][3][4] Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, where its overexpression is often linked to poor prognoses.[2][3]
CARM1-IN-1 hydrochloride is a potent and selective small-molecule inhibitor of CARM1.[5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on key cell signaling pathways, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound functions as a highly selective inhibitor of CARM1's methyltransferase activity.[5][6] It exhibits a significant inhibitory effect on CARM1, while showing minimal activity against other protein methyltransferases such as PRMT1 and the histone lysine methyltransferase SET7, highlighting its specificity.[5][6] The primary mechanism involves the inhibition of CARM1's ability to methylate its various substrates, including histone H3 and non-histone proteins like Poly(A)-binding protein 1 (PABP1), CA150, and SmB.[5][6]
Quantitative Data on Inhibitory Activity and Cellular Effects
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
| Target Enzyme | IC50 Value | Substrate | Reference |
| CARM1 | 8.6 µM | PABP1 | [5][6] |
| PRMT1 | >667 µM | - | [5][6] |
| SET7 | >667 µM | - | [5][6] |
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| LNCaP | 8 µM | 42-44 h | Inhibition of Prostate-Specific Antigen (PSA) promoter activity | [5][6] |
| LNCaP | 1-8 µM | 42-48 h | No significant effect on cell viability | [6] |
| Various | 100 µM | 90 min | Inhibition of CARM1-mediated methylation of PABP1, CA150, SmB, and H3 | [5][6] |
Impact on Key Cell Signaling Pathways
Inhibition of CARM1 by this compound leads to significant perturbations in several critical cell signaling pathways.
Transcriptional Regulation
CARM1 is a well-established transcriptional coactivator.[1][7] It enhances the activity of various transcription factors, including nuclear receptors, p53, and NF-κB.[1][7][8] CARM1-IN-1, by inhibiting CARM1's methyltransferase activity, disrupts these processes.
-
Nuclear Receptor Signaling: CARM1 collaborates with the p160 family of coactivators and the histone acetyltransferases p300/CBP to potentiate transcription by nuclear receptors.[7] In prostate cancer cells, this compound has been shown to inhibit the promoter activity of the androgen receptor target gene, PSA.[5][6] In breast cancer, CARM1 plays a role in activating estrogen/ERα-target genes, a process that can be suppressed by CARM1 inhibitors.[2][3]
-
NF-κB Signaling: CARM1 is a transcriptional coactivator of NF-κB and is required for the expression of a subset of NF-κB-dependent genes.[7] It directly interacts with the p65 subunit of NF-κB and is recruited to the promoters of target genes upon stimulation by TNFα or LPS.[7] Inhibition of CARM1 would, therefore, be expected to attenuate the inflammatory response mediated by this pathway.
-
p53 Signaling: CARM1 interacts with p300/CBP and PRMT1 to cooperatively activate the transcription of p53-responsive genes.[1] This suggests that CARM1 inhibition could modulate the cellular response to DNA damage and other stresses that activate the p53 tumor suppressor pathway.
-
Interferon Signaling: Recent studies have shown that CARM1 inhibition can lead to the upregulation of type I interferon (IFN) and IFN-induced genes (ISGs) in breast cancer cells, suggesting a role for CARM1 in modulating the innate immune response.[2]
Cell Migration and Metastasis
CARM1 promotes cell migration and metastasis by methylating BAF155, a core subunit of the SWI/SNF chromatin remodeling complex.[2][3] This methylation event is crucial for the expression of genes that drive these processes. Consequently, inhibition of CARM1 with compounds like this compound is expected to reduce the metastatic potential of cancer cells.
Metabolic Regulation
CARM1 has been reported to activate aerobic glycolysis, a hallmark of cancer metabolism, through the methylation of pyruvate kinase M2 (PKM2).[2][3] This suggests that CARM1 inhibitors could potentially reprogram cancer cell metabolism, making them more susceptible to other therapies.
References
- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CARM1-IN-1 Hydrochloride in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.
CARM1-IN-1 hydrochloride is a potent and selective small molecule inhibitor of CARM1. It serves as a valuable chemical probe for elucidating the biological functions of CARM1 and for assessing its therapeutic potential in preclinical studies. These application notes provide detailed protocols for the use of this compound in common in vitro cell culture experiments.
Mechanism of Action
CARM1-IN-1 is a selective inhibitor of CARM1 methyltransferase activity with a reported IC50 of 8.6 µM.[1] It exhibits low activity against other methyltransferases such as PRMT1 and SET7 (IC50 > 600 µM), highlighting its specificity.[1] The primary mechanism of action of CARM1-IN-1 is the inhibition of the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on CARM1 substrates. This leads to a reduction in the methylation of key proteins involved in gene regulation and other cellular functions. Known substrates of CARM1 include histone H3, poly(A)-binding protein 1 (PABP1), CA150, and SmB.[2] Inhibition of the methylation of these substrates can impact downstream cellular events such as promoter activity of specific genes, like the prostate-specific antigen (PSA).[1]
Signaling Pathway
dot
References
Application Note: Preparation of CARM1-IN-1 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
CARM1-IN-1 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme involved in transcriptional regulation and other cellular processes.[1][2] Its utility in research, particularly in cancer biology and epigenetics, necessitates accurate and reproducible experimental conditions. A critical first step in utilizing this compound is the correct preparation of a stock solution. Improperly prepared solutions can lead to inaccurate concentration determination, compound degradation, and experimental variability.
This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in downstream applications.
Product Information and Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value |
| Chemical Name | (3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one hydrochloride[3] |
| CAS Number | 2070018-31-2[1][3] |
| Molecular Weight | 591.72 g/mol [3] |
| Appearance | Solid Powder[3] |
| Purity | ≥98%[3] |
| Solubility (DMSO) | ≥38 mg/mL (approx. 64.22 mM)[3] |
| Solubility (Water) | < 0.1 mg/mL (Effectively Insoluble)[1][3] |
Experimental Protocol
Materials and Equipment
-
This compound (Solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous or newly opened, high purity (ACS grade or higher)
-
Sterile, low-retention polypropylene microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
Standard laboratory safety procedures should be followed. Handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.
Stock Solution Preparation (Example: 10 mM)
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. For other concentrations, adjust the mass of the compound or the volume of the solvent accordingly.
Step 1: Equilibrate Compound
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
Step 2: Calculate Required Mass and Volume
-
To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM Stock:
-
Mass = (0.010 mol/L) x (0.001 L) x (591.72 g/mol ) = 0.0059172 g = 5.92 mg
-
Step 3: Weigh the Compound
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 5.92 mg) of this compound directly into the tube.
Step 4: Reconstitution
-
Add the calculated volume of high-purity DMSO (in this example, 1.0 mL) to the tube containing the compound powder.
-
Note: It is crucial to use anhydrous or newly opened DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[1][4]
Step 5: Dissolution
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
Step 6: Aliquoting and Storage
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.[5]
-
Label all aliquots clearly with the compound name, concentration, date, and solvent.
Reconstitution Table for Quick Reference
The table below provides pre-calculated volumes of DMSO needed to achieve common stock concentrations from a starting mass of 1 mg of this compound.
| Desired Concentration | Mass of CARM1-IN-1 HCl | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.690 mL |
| 5 mM | 1 mg | 0.338 mL |
| 10 mM | 1 mg | 0.169 mL |
Calculations are based on a molecular weight of 591.72 g/mol .
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound. The compound is noted to be unstable in solution, and fresh preparation is highly recommended.[1]
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C (in a dry, dark place) | ≥ 1 year[3] |
| Stock Solution (in DMSO) | -20°C | ~1 month[5] |
| Stock Solution (in DMSO) | -80°C | ≥ 6 months[5] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting is essential for preserving the activity of the stock solution.[5][6]
-
Fresh is Best: Due to the compound's instability in solution, it is advisable to prepare fresh stock solutions for critical experiments.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for CARM1-IN-1 HCl stock solution preparation.
References
Application Notes and Protocols for CARM1 Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in various cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control. Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator for a variety of transcription factors, including nuclear receptors like the estrogen receptor (ERα) and p53. Upon recruitment to gene promoters, CARM1 methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. Beyond histones, CARM1 methylates a diverse range of non-histone proteins, thereby modulating their activity and function. For instance, methylation of the BAF155 subunit of the SWI/SNF chromatin remodeling complex by CARM1 can influence gene expression and promote cancer cell migration and metastasis.[1] Furthermore, CARM1 has been shown to interact with and regulate the p53 signaling pathway, a key tumor suppressor pathway.[2]
Caption: CARM1 signaling pathway and point of inhibition.
Quantitative Data for CARM1 Inhibitors in Mouse Models
The following table summarizes the reported dosages and administration routes for different CARM1 inhibitors in various mouse models. This data can serve as a reference for designing studies with CARM1-IN-1 hydrochloride.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| iCARM1 | BALB/c nude mice with MDA-MB-231 xenografts | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily | [3][4] |
| iCARM1 | BALB/c mice with 4T-1 allografts | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily | [3][4] |
| EZM2302 | CB-17 SCID mice with RPMI-8226 xenografts | 37.5, 75, 150, 300 mg/kg | Oral gavage (p.o.) | Twice Daily (BID) | [5][6][7] |
| EZM2302 | Adult male and female mice | 150 mg/kg | Oral gavage (p.o.) | Daily for 11-13 days | [8] |
| EZM2302 | NOD SCID mice with U2932 or Toledo xenografts | 150 mg/kg | Oral gavage (p.o.) | Twice Daily (BID) for 9 days | [9] |
Experimental Protocols
Note: As no specific in vivo protocol for this compound has been identified, the following protocols are generalized based on common practices and data from other CARM1 inhibitors. Researchers should perform initial dose-finding and toxicity studies for this compound.
Preparation of this compound for In Vivo Administration
Important Consideration: this compound is reported to be unstable in solution, and freshly prepared formulations are recommended.[10]
a) Formulation for Intraperitoneal (i.p.) Injection (Suspension):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate sterile tube, add the appropriate volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline to the final volume and mix thoroughly to form a uniform suspension.
-
Administer to mice immediately after preparation.
-
b) Formulation for Oral Gavage (p.o.) Administration (Suspension):
-
Vehicle: 0.5% Methylcellulose in sterile water
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and triturate it with a small amount of the 0.5% methylcellulose vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.
-
Administer to mice using an appropriate-sized gavage needle.
-
Mouse Xenograft Model Protocol (General)
This protocol outlines a general workflow for evaluating the efficacy of a CARM1 inhibitor in a subcutaneous xenograft model.
Caption: General experimental workflow for a mouse xenograft study.
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, RPMI-8226 for multiple myeloma) under standard conditions.[4][7]
-
Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.[7]
-
-
Drug Administration:
-
Administer this compound or vehicle control according to the predetermined dosage, route, and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.[7]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo effects of CARM1 inhibitors. While specific data for this compound is currently limited, the information from analogous compounds provides a solid foundation for initiating preclinical studies. It is imperative to conduct thorough preliminary experiments to establish the optimal dosage, administration route, and safety profile for this compound in the chosen mouse model. Careful experimental design and adherence to established protocols will be crucial for obtaining reliable and reproducible data to elucidate the therapeutic potential of targeting CARM1.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CARM1-IN-1 Hydrochloride for Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, DNA damage repair, cell cycle progression, and signal transduction.[2][4][5] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer.[3][5]
CARM1-IN-1 hydrochloride is a potent and selective inhibitor of CARM1.[6][7] It is a valuable tool for studying the functional role of CARM1's methyltransferase activity in cellular pathways. One of the key applications for this inhibitor is in conjunction with immunoprecipitation (IP) to investigate how CARM1's enzymatic activity influences protein-protein interactions. By treating cells with this compound prior to cell lysis and immunoprecipitation, researchers can assess whether the interaction between a protein of interest and its binding partners is dependent on CARM1's methyltransferase activity.
These application notes provide a detailed protocol for utilizing this compound in an immunoprecipitation workflow to study CARM1-dependent protein interactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro and cell-based assays.
| Parameter | Value | Substrate/Assay Condition | Source |
| IC₅₀ | 8.6 µM | CARM1/PABP1 in vitro methylation assay | [6][7] |
| Selectivity | >667 µM | Against PRMT1 and SET7 | [6][7] |
| Cellular Activity | 100 µM (90 min) | Inhibition of CARM1-mediated methylation of PABP1, CA150, SmB, and H3 | [6][7] |
| Cellular Activity | 8 µM (42-44 h) | Inhibition of PSA promoter activity in LNCaP cells | [6][7] |
CARM1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the role of CARM1 in the DNA damage response pathway, leading to cell cycle arrest and DNA repair.
Caption: CARM1's role in the DNA damage response pathway.
Experimental Workflow for Immunoprecipitation with this compound
The following diagram outlines the experimental workflow for an immunoprecipitation experiment using this compound to investigate the role of CARM1's methyltransferase activity in protein-protein interactions.
Caption: Workflow for CARM1-IN-1 IP experiment.
Detailed Protocol: Immunoprecipitation using this compound
This protocol is designed to assess the impact of CARM1's methyltransferase activity on the interaction of a target protein with its binding partners.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against the protein of interest
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 80-90% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or an equivalent volume of DMSO as a vehicle control. The optimal incubation time should be determined empirically but can range from 2 to 24 hours.
-
Cell Lysis: a. After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold IP Lysis/Wash Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay). b. Equalize the protein concentration of all samples with IP Lysis/Wash Buffer.
-
Pre-clearing the Lysate: a. To reduce non-specific binding, add an appropriate amount of Protein A/G beads to the lysate. b. Incubate on a rotator for 30-60 minutes at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody against the protein of interest. For a negative control, add an equivalent amount of isotype control IgG to a separate tube. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: a. Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: a. Resuspend the beads in 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. c. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: a. Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative interacting partners. b. A change in the amount of a co-immunoprecipitated protein in the this compound-treated sample compared to the DMSO control would suggest that the interaction is dependent on CARM1's methyltransferase activity.
References
- 1. genecards.org [genecards.org]
- 2. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 - Wikipedia [en.wikipedia.org]
- 4. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of CARM1-IN-1 hydrochloride in breast cancer research.
Application of CARM1-IN-1 Hydrochloride in Breast Cancer Research
Introduction: Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that mediates the asymmetrical dimethylation of arginine residues on both histone and non-histone proteins.[1] Elevated expression of CARM1 is linked to poor prognosis in various cancers, including breast cancer, where it plays a critical role in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes.[1] CARM1 promotes tumorigenesis through mechanisms such as activating estrogen/ERα-target gene transcription, methylating key cellular proteins like BAF155 and MED12 to regulate chromatin remodeling and overcome drug resistance, and promoting cell migration and metastasis.[1][2] Given its significant role in breast cancer progression, CARM1 has emerged as a promising therapeutic target.
This compound (referred to here by its research name, iCARM1) is a potent and selective small-molecule inhibitor of CARM1.[3] This document provides detailed application notes and protocols for the use of iCARM1 in breast cancer research, summarizing its effects on cancer cell growth, its mechanism of action, and methodologies for its application in both in vitro and in vivo models.
Mechanism of Action
iCARM1 exerts its anti-cancer effects in breast cancer through a dual mechanism:
-
Inhibition of Estrogen/ERα-Target Gene Transcription: In ER+ breast cancer cells, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of oncogenic genes. iCARM1 inhibits the enzymatic activity of CARM1, leading to the suppression of a large set of these estrogen-induced genes.[1][2] This action is crucial for inhibiting the proliferation of ER+ breast cancer cells.
-
Activation of Type I Interferon (IFN) Signaling: CARM1 has been shown to inhibit the expression of type I interferons and interferon-stimulated genes (ISGs), which are involved in anti-tumor immune responses. By inhibiting CARM1, iCARM1 treatment leads to the activation and upregulation of type I IFN and ISGs, such as ISG15, CCL5, IFIT1, and DDX58.[1][2] This suggests that iCARM1 can also modulate the tumor microenvironment to enhance anti-tumor immunity.
In TNBC, CARM1 collaborates with hypoxia-inducible factor-1 subunit alpha (HIF1A) to promote the expression of genes involved in the cell cycle, Wnt signaling, and VEGF signaling pathways, thereby driving proliferation and invasion.[4][5] Inhibition of CARM1 is therefore a viable therapeutic strategy for this breast cancer subtype as well.
Data Presentation
Table 1: In Vitro Efficacy of iCARM1 in Breast Cancer Cell Lines
| Cell Line | Subtype | EC50 of iCARM1 (μM) | Reference |
| MCF7 | ER+ | 1.797 ± 0.08 | [1][3] |
| T47D | ER+ | 4.74 ± 0.19 | [1][3] |
| BT474 | ER+ | 2.13 ± 0.33 | [1][3] |
| MDA-MB-231 | TNBC | Not specified, but shows growth inhibition | [2] |
| MDA-MB-468 | TNBC | Not specified, but shows growth inhibition | |
| HCC1806 | TNBC | Not specified, but shows growth inhibition | |
| HCC1937 | TNBC | Not specified, but shows growth inhibition |
Table 2: Synergistic Effects of iCARM1 with Other Therapeutic Agents in MCF7 Cells
| Combination Treatment | Effect | Combination Index (CI) | Reference |
| iCARM1 + Tamoxifen | Synergistic inhibition of cell growth | Not specified | [1] |
| iCARM1 + Fulvestrant (ICI) | Synergistic inhibition of cell growth | Not specified | [1] |
| iCARM1 (2.5 μM) + Etoposide (10 μM) | Synergistic inhibition of cell proliferation | 0.41 | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of iCARM1 in Breast Cancer.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol is for the general culture of MCF7 (ER+) breast cancer cells and subsequent treatment with iCARM1.
Materials:
-
MCF7 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
iCARM1 hydrochloride (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well, 24-well, and 96-well tissue culture plates
Protocol:
-
Culture MCF7 cells in DMEM/F12 + 10% FBS in a 37°C incubator with 5% CO2.
-
Passage cells when they reach 80-90% confluency. For experiments involving estrogen stimulation, cells can be starved in a phenol red-free medium with charcoal-stripped serum for 24-48 hours prior to treatment.
-
For treatment, seed cells into appropriate plates and allow them to adhere overnight.
-
Prepare working solutions of iCARM1 by diluting the DMSO stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing iCARM1 or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with iCARM1.
Materials:
-
Cells cultured and treated in a 96-well plate as described in Protocol 1.
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent (MTS)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
After the desired treatment period (e.g., 7 days for EC50 determination), add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.[2]
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Record the absorbance at 490 nm using a microplate reader.[2][6]
-
To calculate cell viability, subtract the average absorbance of the media-only background wells from all other values. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
The EC50 value can be calculated using non-linear regression analysis in software such as GraphPad Prism.[2]
Colony Formation Assay
This assay assesses the long-term effect of iCARM1 on the ability of single cells to form colonies.
Materials:
-
Breast cancer cells
-
6-well plates
-
Complete culture medium with and without iCARM1
-
4% paraformaldehyde
-
0.1% crystal violet solution
Protocol:
-
Seed breast cancer cells at a low density (e.g., 1,000 cells per well) in 6-well plates.[1][2]
-
Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of iCARM1 or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies by adding 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.[1][2]
-
Remove the paraformaldehyde and wash with PBS.
-
Stain the colonies with 0.1% crystal violet solution for 15 minutes.[1][2]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Image the plates and quantify the colonies, either by manual counting or using imaging software.
RNA Isolation and RT-qPCR
This protocol is for analyzing the expression of target genes (e.g., ISGs) following iCARM1 treatment.
Materials:
-
Cells treated with iCARM1 in 6-well plates
-
Trizol reagent
-
Chloroform
-
Isopropanol
-
75% ethanol
-
Nuclease-free water
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for ISG15, CCL5, IFIT1, DDX58, and a housekeeping gene like GAPDH or RPLP0)
-
Real-time PCR system
Protocol:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of Trizol reagent per well and scraping the cells.
-
Isolate total RNA following the manufacturer's protocol for Trizol. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.
-
Resuspend the RNA pellet in nuclease-free water and quantify the RNA concentration and purity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR system using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of iCARM1 in vivo.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
MCF7 cells
-
Matrigel (optional, can improve tumor take rate)
-
iCARM1 hydrochloride
-
Vehicle for administration (e.g., normal saline, or a solution containing DMSO and PEG)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inoculate 5 x 10^6 MCF7 cells, resuspended in PBS (or a PBS/Matrigel mixture), into the flank of each mouse.[7]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the iCARM1 formulation. The exact vehicle and dosing regimen (e.g., mg/kg, frequency, and route of administration such as oral gavage or intraperitoneal injection) should be optimized based on preliminary toxicology and pharmacokinetic studies.
-
Administer iCARM1 or the vehicle to the respective groups according to the established schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., RT-qPCR or immunohistochemistry).[2]
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: CARM1-IN-1 Hydrochloride in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a critical role in the regulation of gene transcription. It functions as a transcriptional coactivator for nuclear receptors, including the androgen receptor (AR), which is a key driver of prostate cancer initiation and progression. CARM1 is frequently overexpressed in prostate cancer and its elevated expression is associated with disease progression.[1][2] This makes CARM1 a compelling therapeutic target for the treatment of prostate cancer.
CARM1-IN-1 hydrochloride is a potent and selective inhibitor of CARM1 enzymatic activity. These application notes provide a summary of its effects on prostate cancer cell lines and detailed protocols for its use in in vitro studies.
Data Presentation
Enzymatic and Cellular Activity of this compound
| Parameter | Value | Cell Line / System | Notes |
| CARM1 Enzymatic IC50 | 8.6 µM | In vitro enzyme assay | This value represents the concentration of this compound required to inhibit 50% of CARM1 enzymatic activity in a cell-free system. |
| Effect on PSA Promoter Activity | Inhibition at 8 µM | LNCaP | At this concentration, this compound significantly reduces the activity of the prostate-specific antigen (PSA) promoter, a key target of the androgen receptor, without affecting overall cell viability. This suggests a specific mechanism of action targeting the AR signaling pathway. |
| Cell Viability | No significant effect at 8 µM | LNCaP | This indicates that at a concentration effective for inhibiting AR-mediated transcription, the compound does not exhibit general cytotoxicity. |
Note: Further studies are required to determine the half-maximal inhibitory concentration (IC50) for cell viability in various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) lines, to fully characterize its anti-proliferative effects.
Signaling Pathways and Experimental Workflow
CARM1 Signaling in Androgen Receptor Activation
The following diagram illustrates the role of CARM1 in the androgen receptor (AR) signaling pathway, which is a key driver in prostate cancer. CARM1 acts as a coactivator, enhancing the transcriptional activity of the AR.
Caption: CARM1-mediated coactivation of the Androgen Receptor signaling pathway.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps to assess the in vitro efficacy of this compound in prostate cancer cell lines.
Caption: Workflow for in vitro testing of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in prostate cancer cells treated with this compound using flow cytometry.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PARP, Caspase-3, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a valuable tool for investigating the role of CARM1 in prostate cancer. The provided protocols offer a framework for characterizing its effects on cell viability, apoptosis, and cell cycle progression. Further research is warranted to fully elucidate its therapeutic potential in various prostate cancer subtypes.
References
- 1. The protein arginine methyltransferases (PRMTs) PRMT1 and CARM1 as candidate epigenetic drivers in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CARM1-IN-1 Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1][2] Dysregulation of CARM1 activity has been implicated in the progression of several cancers, making it a promising therapeutic target.[1][2] CARM1-IN-1 hydrochloride is a selective inhibitor of CARM1, demonstrating inhibition of its methyltransferase activity.[3][4] Recent studies have highlighted the potential of combining CARM1 inhibitors with conventional chemotherapy drugs to enhance anti-tumor efficacy and overcome drug resistance.[1][2] A novel and potent CARM1 inhibitor, designated iCARM1, has shown significant synergistic effects when used in combination with the chemotherapeutic agent etoposide and endocrine therapies in breast cancer models.[1][2][5]
These application notes provide a summary of the preclinical data on the combination of CARM1 inhibitors with other chemotherapy drugs, along with detailed protocols for key experiments to evaluate such combinations.
Rationale for Combination Therapy
The therapeutic efficacy of many chemotherapy drugs is limited by the development of resistance. CARM1 has been shown to contribute to chemotherapy resistance by methylating key cellular proteins, such as MED12 in breast cancer cells.[1][2] By inhibiting CARM1, it is hypothesized that cancer cells can be re-sensitized to the cytotoxic effects of chemotherapy.
Furthermore, CARM1 inhibition has been shown to modulate the tumor microenvironment. Specifically, the inhibitor iCARM1 has been observed to down-regulate the expression of oncogenic estrogen/ERα-target genes while up-regulating the expression of type 1 interferon (IFN) and IFN-induced genes (ISGs).[1][2][5] This induction of an anti-tumor immune response can work in concert with the cytotoxic effects of chemotherapy to produce a more robust and durable anti-cancer effect.
Synergistic Effects of CARM1 Inhibition with Chemotherapy
Preclinical studies have demonstrated synergistic anti-tumor effects when combining the CARM1 inhibitor iCARM1 with the topoisomerase II inhibitor etoposide in breast cancer cell lines. This synergy is characterized by a Combination Index (CI) value of less than 1, indicating that the combined effect of the two drugs is greater than the sum of their individual effects.
Quantitative Data Summary
| Cell Line | Drug Combination | Concentration | Combination Index (CI) | Reference |
| MCF7 (Human Breast Cancer) | iCARM1 + Etoposide | 2.5 µM + 10 µM | 0.41 | [2] |
| 4T-1 (Murine Breast Cancer) | iCARM1 + Etoposide | 2.5 µM + 10 µM | 0.31 | [2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for CARM1 Inhibitor and Etoposide Combination Therapy
Caption: Proposed signaling pathway of combined CARM1 inhibition and etoposide.
Experimental Workflow for Evaluating Combination Therapy
Caption: General workflow for preclinical evaluation of combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a chemotherapy drug, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, 4T-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Etoposide, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapy drug, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the drugs (single agents and combinations) at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy drug in a murine tumor model.
Materials:
-
Immunocompromised or immunocompetent mice (depending on the cell line)
-
Cancer cell line (e.g., 4T-1 for immunocompetent mice)
-
This compound formulated for in vivo administration
-
Chemotherapy drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 4T-1 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, CARM1 inhibitor alone, Chemotherapy alone, Combination).
-
Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow appropriate safety precautions when handling chemical reagents and working with animals.
References
Application Notes and Protocols for CARM1-IN-1 Hydrochloride Treatment of Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CARM1-IN-1 hydrochloride, a selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in primary cell culture. This document includes the mechanism of action, key applications with supporting data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to CARM1 and this compound
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is integral to the regulation of gene transcription, DNA damage response, cell cycle progression, and cellular differentiation.[2][3][4] Dysregulation of CARM1 activity has been implicated in several diseases, including cancer.[4]
This compound is a potent and selective inhibitor of CARM1.[5] It exerts its effects by blocking the methyltransferase activity of CARM1, thereby preventing the methylation of its substrates.[5] Its selectivity for CARM1 over other protein methyltransferases, such as PRMT1 and SET7, makes it a valuable tool for studying the specific roles of CARM1 in cellular signaling.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for CARM1 inhibitors. It is important to note that much of the detailed dose-response data has been generated using cancer cell lines. Researchers should use this data as a starting point for optimizing concentrations for their specific primary cell type.
Table 1: In Vitro Inhibitory Activity of CARM1 Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| CARM1-IN-1 | CARM1/PABP1 | 8.6 µM | Biochemical Assay | [5] |
| CARM1-IN-1 | PRMT1, SET7 | >667 µM | Biochemical Assay | [5] |
| EZM2302 | CARM1 | 6 nM | Biochemical Assay | [6] |
| iCARM1 | CARM1 | 12.3 µM | In vitro methylation assay | [7] |
| TP-064 | CARM1 | - | Potent inhibitor | [8] |
Table 2: Effective Concentrations of CARM1 Inhibitors in Cellular Assays
| Compound | Cell Type | Concentration | Effect | Reference |
| CARM1-IN-1 | LNCaP cells | 8 µM | Inhibition of PSA promoter activity | [5] |
| CARM1-IN-1 | LNCaP cells | 100 µM (90 min) | Inhibition of CARM1-mediated methylation | [5] |
| iCARM1 | MCF7 cells | 1.797 ± 0.08 µM | EC50 for cell growth inhibition | [9] |
| iCARM1 | T47D cells | 4.74 ± 0.19 µM | EC50 for cell growth inhibition | [9] |
| iCARM1 | BT474 cells | 2.13 ± 0.33 µM | EC50 for cell growth inhibition | [9] |
| EZM2302 | B16F10-OVA-ZsGreen tumor cells | 0.1 µM (24h) | Sensitization to T-cell mediated cytotoxicity | [10] |
| AMI-1 | Primary rat hippocampal neurons | 10 µM (4 days) | Increased synaptic cluster size of NR2B and PSD-95 | [11] |
| TP-064 | Diffuse large B-cell lymphoma (DLBCL) cell lines | 5 µM (8 days) | Growth inhibition | [8] |
Signaling Pathways and Experimental Workflows
CARM1 Signaling in DNA Damage Response
CARM1 plays a critical role in the DNA damage response pathway. Upon DNA damage, CARM1 is involved in the activation of genes that lead to cell cycle arrest, allowing for DNA repair.[3]
Caption: CARM1 in the DNA damage response pathway.
Experimental Workflow for Primary Cell Treatment
A generalized workflow for treating primary cells with this compound and assessing its effects.
Caption: General workflow for CARM1 inhibitor studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 592.16 g/mol for the hydrochloride salt, check the manufacturer's specifications), add 169 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[5][12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. The compound is unstable in solution, so freshly prepared solutions are recommended.[5]
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
Cultured primary cells in appropriate media
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate primary cells at the desired density in appropriate cell culture vessels and allow them to adhere and stabilize overnight, or as required for the specific cell type.
-
Dose-Response (Recommended): To determine the optimal concentration, perform a dose-response experiment. A suggested starting range is 0.1 µM to 20 µM. Prepare serial dilutions of the this compound stock solution in cell culture media.
-
Treatment:
-
For the vehicle control, add an equivalent volume of DMSO to the cell culture medium. The final DMSO concentration should typically be less than 0.1% to avoid solvent toxicity.
-
For the experimental groups, add the desired final concentration of this compound to the cell culture medium.
-
-
Incubation: Incubate the cells for the desired period. Treatment times can range from a few hours to several days, depending on the experimental endpoint. For example, inhibition of methylation can be observed in as little as 90 minutes, while effects on cell proliferation or differentiation may require 24-72 hours or longer.[5]
-
Endpoint Analysis: Following incubation, proceed with the desired downstream assays, such as viability assays, western blotting, RT-qPCR, or immunofluorescence imaging.
Protocol 3: Western Blot Analysis of CARM1 Substrate Methylation
Materials:
-
Treated and control primary cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-asymmetric dimethylarginine, anti-PABP1, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of methylated substrates between treated and control samples.
Applications in Primary Cell Research
-
Neuroscience: Investigate the role of CARM1 in neuronal development, dendritic spine maturation, and synaptic plasticity.[1][11]
-
Immunology: Study the function of CARM1 in T-cell activation, differentiation, and anti-tumor immunity.[10]
-
Hematopoiesis: Elucidate the role of CARM1 in the differentiation and function of hematopoietic stem and progenitor cells.[5][11][12][13]
-
Developmental Biology: Explore the involvement of CARM1 in the proliferation and differentiation of various primary cell types, such as chondrocytes and pulmonary epithelial cells.[14][15]
-
Disease Modeling: Use this compound to probe the therapeutic potential of CARM1 inhibition in primary cell models of diseases like cancer and osteoarthritis.[2]
Important Considerations
-
Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability. It is crucial to perform experiments with cells from multiple donors to ensure the reproducibility of the findings.
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific primary cell type.
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in DMSO before further dilution in culture media. If precipitation is observed in the media, the experiment should be repeated with a lower concentration or a different formulation.[5]
References
- 1. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coactivator Associated Arginine Methyltransferase 1 Modulates Cartilage Degeneration and Chondrocyte Apoptosis in Osteoarthritis by Regulating ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CARM1 is essential for myeloid leukemogenesis but dispensable for normal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural cell-mediated cytotoxic activity against isolated chondrocytes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Mechanisms of Chondrocyte Proliferation and Differentiation [frontiersin.org]
- 8. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. CARM1 regulates fetal hematopoiesis and thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 Is Essential for Myeloid Leukemogenesis but Dispensable for Normal Hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coactivator-associated arginine methyltransferase 1 regulates fetal hematopoiesis and thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginine methyltransferase CARM1/PRMT4 regulates endochondral ossification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CARM1-IN-1 hydrochloride solubility issues and solutions.
Welcome to the technical support center for CARM1-IN-1 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound.
Troubleshooting Guide: Solubility and Stability Issues
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). However, its utility in experimental settings can be challenged by its limited aqueous solubility and solution instability. This guide provides a summary of its solubility in various solvents and recommendations for its handling.
Solubility Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for many aqueous-based solutions, the solubility is limited, and precipitation can be a significant issue.
| Solvent | Concentration | Observations | Recommendations |
| DMSO | Up to 250 mg/mL[1] | Requires sonication to achieve higher concentrations.[1] | Prepare high-concentration stock solutions in DMSO. Store aliquots at -20°C or -80°C.[2] |
| Ethanol | Insoluble | - | Not a recommended solvent for this compound. |
| Water | Very low | Prone to precipitation. | Direct dissolution in water or aqueous buffers is not recommended for creating stock solutions. |
| PBS (Phosphate-Buffered Saline) | Not reported, expected to be very low | High probability of precipitation. | Avoid preparing stock solutions directly in PBS. For final working solutions, ensure the final DMSO concentration is low (<0.5%) and prepare fresh. |
| Cell Culture Media | Not reported, expected to be very low | Precipitation is a common issue upon dilution of DMSO stock. | See "Experimental Protocols" for recommended procedures for preparing working solutions for cell-based assays. |
In Vivo Formulation Solubility
For animal studies, specific formulations are required to achieve a suitable concentration and stability. The following table outlines common formulations. It is crucial to prepare these formulations fresh before each use due to the instability of CARM1-IN-1 in solution.[1][2][3]
| Formulation Composition | Achievable Concentration | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1][3] | Clear Solution[1][3] | A commonly used vehicle for achieving a clear solution for parenteral administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[1][3] | Suspended Solution[1][3] | May require sonication to achieve a uniform suspension. Suitable for oral and intraperitoneal injections.[3] |
| 10% DMSO, 90% Corn Oil | 2.08 mg/mL[3] | Clear Solution[3] | An alternative for specific routes of administration. May require sonication.[3] |
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound precipitated when I diluted my DMSO stock solution in cell culture medium. How can I prevent this?
A1: This is a common issue due to the low aqueous solubility of the compound. Here is a recommended protocol to minimize precipitation:
Experimental Protocol: Preparing Working Solutions for Cell-Based Assays
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved, using sonication if necessary.
-
Serially dilute the DMSO stock solution to an intermediate concentration using 100% DMSO.
-
For the final working concentration, dilute the intermediate DMSO stock solution directly into pre-warmed cell culture medium with vigorous vortexing or pipetting. The final concentration of DMSO in the medium should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the medium for any signs of precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while considering cellular tolerance).
-
Use the prepared medium immediately, as the compound is unstable in aqueous solutions.[4]
Q2: How should I store my this compound?
A2: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the solid powder at -20°C for long-term storage.
-
DMSO Stock Solutions: Aliquot the high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution should be stable for at least one year.
Q3: Is this compound stable in solution?
A3: No, CARM1-IN-1 and its hydrochloride salt are known to be unstable in solution.[4] It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately. For in vivo studies, formulations should be prepared on the day of dosing.[3]
Q4: What is the mechanism of action of CARM1-IN-1?
A4: CARM1-IN-1 is a selective inhibitor of the enzyme CARM1 (Coactivator-Associated Arginine Methyltransferase 1). CARM1 plays a crucial role in gene regulation by methylating arginine residues on histone and non-histone proteins, thereby influencing transcription. By inhibiting CARM1's methyltransferase activity, CARM1-IN-1 can modulate the expression of target genes.
CARM1 Signaling and Inhibition Workflow
Caption: Workflow for preparing and using this compound and its mechanism of action.
Q5: I am seeing variability in my experimental results. Could this be related to the compound?
A5: Yes, variability can arise from issues with compound solubility and stability.
Troubleshooting Experimental Variability
Caption: A logical workflow for troubleshooting experimental variability with this compound.
To minimize variability, always adhere to the following best practices:
-
Use a freshly prepared DMSO stock or one that has been properly stored in single-use aliquots.
-
Prepare working solutions immediately before use.
-
Ensure complete dissolution at each dilution step.
-
Visually inspect for precipitation.
-
Maintain a consistent final DMSO concentration across all experimental conditions.
By following these guidelines, researchers can mitigate the challenges associated with the solubility and stability of this compound and obtain more reliable and reproducible experimental results.
References
How to address the instability of CARM1-IN-1 hydrochloride in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of CARM1-IN-1 hydrochloride in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue ID | Question | Possible Cause(s) | Recommended Solution(s) |
| CIS-01 | My this compound precipitated out of solution after preparation or during an experiment. | 1. Low Solubility: The compound has very low solubility in aqueous solutions.[1] 2. Improper Solvent: Using solvents other than DMSO for initial stock preparation. 3. Temperature Fluctuations: Freeze-thaw cycles can reduce stability and solubility. | 1. Use Appropriate Solvents: Prepare stock solutions in high-quality, anhydrous DMSO.[1][2] For working solutions in aqueous buffers, ensure the final DMSO concentration is kept low and compatible with your experimental system. 2. Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh on the day of use.[1] 3. Sonication/Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] 4. Aliquot Stock Solutions: Aliquot the main stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] |
| CIS-02 | I am observing inconsistent or lower than expected activity of the inhibitor in my assays. | 1. Degradation in Solution: this compound is unstable in solution, which can lead to a loss of inhibitory activity over time.[1] 2. Incorrect Storage: Improper storage of either the solid compound or stock solutions can lead to degradation. | 1. Fresh is Best: Always prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution.[1] 2. Proper Storage: Store the solid compound and DMSO stock solutions at the recommended temperatures (-20°C for up to 1 year, -80°C for up to 2 years).[2] 3. Activity Validation: If instability is suspected, consider including a positive control or a freshly prepared standard in your experiments to validate the inhibitor's activity. |
| CIS-03 | I am unsure about the best way to prepare my working solution for cell-based assays. | 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 2. Precipitation in Media: Diluting a concentrated DMSO stock directly into aqueous cell culture media can cause the compound to precipitate. | 1. Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation. 2. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations of ≥ 35 mg/mL.[2] It is practically insoluble in water.[1]
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3][4]
Q3: The product datasheet mentions that this compound is unstable in solution. What does this mean for my experiments?
A3: The instability in solution means that the compound can degrade over time when dissolved, leading to a decrease in its inhibitory potency.[1] To ensure reliable and reproducible experimental results, it is strongly recommended to prepare working solutions fresh for each experiment from a properly stored stock solution.[1]
Q4: Can I pre-dilute this compound in my aqueous experimental buffer and store it for later use?
A4: This is not recommended. Due to the compound's instability and low aqueous solubility, pre-diluting in aqueous buffers and storing for extended periods will likely lead to precipitation and/or degradation, resulting in a significant loss of activity. Always prepare aqueous working solutions fresh on the day of the experiment.
Q5: What are the IC50 values for CARM1-IN-1?
A5: CARM1-IN-1 is a potent and selective inhibitor of CARM1 with an IC50 of 8.6 μM. It shows low inhibitory activity against PRMT1 and SET7 (IC50 >667 μM).[1][2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 35 mg/mL (63.03 mM) | [2] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Storage Duration | Reference |
| -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound provided. (Molecular Weight of CARM1-IN-1 is ~555.1 g/mol ; the hydrochloride salt will be slightly different, refer to the manufacturer's data sheet).
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate low-retention tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Retrieve a single-use aliquot of the 10 mM DMSO stock solution from storage and thaw it at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in DMSO.
-
Final Dilution: Prepare the final working concentration by adding the required volume of the DMSO stock solution to pre-warmed cell culture medium. It is critical to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiment.
Visualizations
Caption: Simplified signaling pathway of CARM1 and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: A logical troubleshooting guide for this compound instability issues.
References
Technical Support Center: Optimizing CARM1-IN-1 Hydrochloride for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of CARM1-IN-1 hydrochloride while maintaining optimal cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is an enzyme that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[3][4] By inhibiting CARM1, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation and differentiation.[5][6]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on published data, concentrations ranging from 0.1 µM to 20 µM have been used in various cell lines.[7][8] The biochemical IC50 for CARM1-IN-1 is approximately 8.6 µM.[1][2] For initial experiments, a concentration range bracketing this IC50 value is recommended.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: At what concentrations does this compound become cytotoxic?
A4: The cytotoxic concentration of this compound is cell line-dependent. For example, in LNCaP prostate cancer cells, concentrations up to 8 µM for 42-44 hours did not significantly affect cell viability.[1] In some breast cancer cell lines, another CARM1 inhibitor, iCARM1, showed EC50 values for cell growth inhibition in the low micromolar range (1.797 µM to 4.74 µM) after 7 days of treatment.[8] It is crucial to perform a cell viability assay with a range of concentrations for your specific cell line to determine the optimal non-toxic working concentration.
Q5: How long should I incubate my cells with this compound?
A5: The incubation time will depend on the specific aim of your experiment. For assessing the inhibition of CARM1's methyltransferase activity, shorter incubation times (e.g., 24-72 hours) may be sufficient.[9] For experiments evaluating long-term effects on cell proliferation or gene expression, longer incubation periods (e.g., up to 7 days) might be necessary.[8] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect at expected concentrations. | 1. Compound degradation: this compound may be unstable in solution over time. 2. Incorrect concentration: Errors in dilution or calculation. 3. Cell line resistance: The target cell line may be insensitive to CARM1 inhibition. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify CARM1 expression in your cell line. Consider using a positive control cell line known to be sensitive to CARM1 inhibition. |
| High cell death or unexpected cytotoxicity. | 1. Concentration too high: The concentration used may be above the cytotoxic threshold for the specific cell line. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Extended incubation time: Prolonged exposure may lead to cumulative toxicity. | 1. Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for cytotoxicity. Use concentrations well below this value for your experiments. 2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same DMSO concentration without the inhibitor). 3. Optimize the incubation time by performing a time-course experiment. |
| Precipitate formation in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with serum proteins or other components in the medium. | 1. Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. Prepare working solutions fresh and vortex thoroughly before adding to the cells. Consider using a lower concentration or a different solvent if solubility issues persist. 2. Try reducing the serum concentration in your culture medium during the treatment period, if experimentally feasible. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome. 2. Variability in compound preparation: Inconsistent preparation of stock or working solutions. 3. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. | 1. Ensure a consistent cell seeding density across all experiments. 2. Prepare a large batch of stock solution and aliquot for single use to ensure consistency. 3. Use cells within a defined low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound that effectively inhibits CARM1 activity with minimal impact on cell viability using an MTT assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (perform in triplicate).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value for cytotoxicity.
-
Visualizations
Caption: CARM1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Dose-Response Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCARTA_CARM1_PATHWAY [gsea-msigdb.org]
- 5. Involvement of arginine methyltransferase CARM1 in androgen receptor function and prostate cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
CARM1-IN-1 hydrochloride not showing an effect in Western blot.
Welcome to the technical support center for CARM1-IN-1 hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected effects of this inhibitor in their Western blot experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am treating my cells with this compound but see no effect on my target protein in my Western blot. What are the primary troubleshooting steps?
A: A lack of effect can stem from several factors, ranging from the inhibitor's stability to the specifics of your experimental design. Here are the most critical points to check:
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Inhibitor Integrity: this compound is unstable in solution.[1] It is crucial to use freshly prepared solutions for each experiment to ensure potency.[1]
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Target Readout: The most direct effect of CARM1-IN-1 is the inhibition of arginine methylation.[1][2] If you are looking at the total protein level of a downstream target, the effect might be indirect, delayed, or cell-type specific. Consider using an antibody specific to the methylated form of a known CARM1 substrate.
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Treatment Conditions: Ensure the concentration and duration of treatment are appropriate for your cell line and target. An initial dose-response and time-course experiment is highly recommended.
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Western Blot Protocol: The CARM1 protein itself can be difficult to detect via standard Western blot protocols due to its tendency to form SDS-resistant aggregates, especially when heated.[3][4][5] This can affect the interpretation of results if you are probing for CARM1 itself.
Q2: What is the direct molecular effect of CARM1-IN-1, and how can I best detect it by Western blot?
A: CARM1-IN-1 is a potent and selective inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[1][2] Its primary function is to block the enzymatic activity of CARM1, which is responsible for asymmetrically dimethylating arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[6][7][8]
To best detect its effect via Western blot, the ideal approach is to measure the change in the methylation status of a known CARM1 substrate. Known substrates include PABP1, BAF155, SmB, and Histone H3.[1][2][9] You would need an antibody that specifically recognizes the asymmetrically dimethylated form of one of these proteins. The expected result would be a decrease in the signal from the methylation-specific antibody after treatment with CARM1-IN-1, while the total protein levels of the substrate may remain unchanged.
Q3: Are there special considerations for preparing and storing this compound solutions?
A: Yes, proper handling is critical. Vendor information explicitly states that the compound is unstable in solutions and recommends that solutions be freshly prepared for each use.[1]
-
Solubility: The compound is highly soluble in DMSO (up to 250 mg/mL).[1] For cell culture, prepare a concentrated stock solution in high-quality, anhydrous DMSO.
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Storage: Store the solid powder at 4°C, sealed and protected from moisture.[1] If you must store a stock solution, aliquot it to avoid repeated freeze-thaw cycles and store at -80°C for short periods (up to 6 months) or -20°C for very short periods (up to 1 month).[10][11][12] However, fresh preparation is always superior.[1]
Q4: My Western blot protocol seems fine for other proteins. Could it still be the issue?
A: Yes. Recent research has shown that CARM1 protein has unique biochemical properties that can interfere with standard Western blot analysis.[3][4] CARM1 can form SDS-resistant aggregates that do not enter the resolving gel, leading to a loss of signal.[3][4] This aggregation is influenced by both protein concentration and the sample heating step.[3][4][5] If you are trying to detect CARM1 itself, consider modifying your sample preparation by avoiding boiling the samples before loading.[3][4][5]
Section 2: Quantitative Data Summary
This table summarizes key quantitative data for CARM1-IN-1 to help guide your experimental design.
| Parameter | Value / Recommendation | Source(s) |
| Mechanism of Action | Potent and selective inhibitor of CARM1 methyltransferase activity. | [1][2] |
| IC₅₀ | 8.6 μM (for CARM1/PABP1 methylation) | [1][2] |
| Selectivity | Low inhibitory activity against PRMT1 and SET7 (IC₅₀ >667 μM). | [1][2] |
| Recommended In Vitro Concentration | 8 μM to 100 μM, depending on the cell line and duration. | [1][2] |
| Recommended Treatment Time | 90 minutes to 48 hours, highly dependent on the desired downstream effect. | [1][2] |
| Solvent for Stock Solution | DMSO (use newly opened, anhydrous DMSO for best results). | [1] |
| Solution Stability | Unstable in solutions; fresh preparation is strongly recommended. | [1] |
Section 3: Experimental Protocols and Methodologies
Protocol 1: Preparation and Application of this compound
This protocol outlines the steps for preparing the inhibitor and treating cultured cells.
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Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the compound in fresh, anhydrous DMSO. For example, for 1 mg of this compound (M.W. 593.5), add 168.5 μL of DMSO.
-
Vortex thoroughly. Gentle warming or sonication can be used if dissolution is difficult.[1][12]
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 60-80% confluency. The optimal cell density should be determined empirically for your cell line.
-
-
Inhibitor Treatment:
-
On the day of the experiment, dilute the freshly prepared 10 mM stock solution to the desired final concentration (e.g., 10 μM, 25 μM, 50 μM) in your normal cell culture medium.
-
Important: Prepare a vehicle control using an equivalent volume of DMSO in culture medium. The final DMSO concentration should typically be less than 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing CARM1-IN-1 or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-48 hours). The optimal time will depend on the half-life of your target protein and the nature of the downstream readout.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS and proceed immediately to cell lysis for protein extraction as described in Protocol 2.
-
Protocol 2: Optimized Western Blotting for CARM1-Regulated Pathways
This protocol includes modifications to address common issues, including the aggregation of CARM1 itself.
-
Cell Lysis:
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Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation (Choose one):
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Standard Method (for most proteins): Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes.
-
Modified Method (if probing for total CARM1): To avoid heat-induced aggregation of CARM1, do not boil the samples.[3][4][5] Instead, mix the lysate with sample buffer and incubate at room temperature for 30 minutes before loading.[3][4]
-
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may need optimization.[13][15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Section 4: Visual Guides and Diagrams
CARM1 Signaling Pathway
The diagram below illustrates the role of CARM1 as a transcriptional coactivator. It methylates histone H3 and the coactivator p300/CBP, leading to the activation of target genes like p21, which is involved in cell cycle arrest.[16][17] CARM1-IN-1 blocks this methyltransferase activity.
Caption: Simplified CARM1 signaling pathway in transcriptional activation.
Troubleshooting Workflow for Western Blot
This workflow provides a step-by-step diagnostic process if you do not observe an effect with CARM1-IN-1.
Caption: A logical workflow for troubleshooting a lack of CARM1-IN-1 effect.
Decision Logic for Western Blot Readout
This diagram helps you decide on the most appropriate protein to probe for in your Western blot to see the effect of CARM1 inhibition.
Caption: Decision tree for selecting the optimal Western blot readout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CARM1 degrader-1 hydrochloride | PROTACs | | Invivochem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-1 hydrochloride delivery and bioavailability problems in vivo.
Welcome to the technical support center for CARM1-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the in vivo delivery and bioavailability of this potent and selective CARM1 inhibitor.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your in vivo experiments with this compound in a question-and-answer format.
Q1: I am observing lower than expected efficacy of this compound in my animal model. What are the potential causes and how can I troubleshoot this?
A1: Lower than expected efficacy is often linked to suboptimal drug exposure at the target site. The primary suspects for this compound are its poor aqueous solubility and potential instability.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly (cool, dry, and dark place) to prevent degradation. Prepare fresh solutions for each experiment, as this compound is unstable in solution.
-
Optimize Formulation: The choice of vehicle is critical for poorly soluble compounds. A simple aqueous solution is unlikely to be effective. Consider the formulation strategies outlined in the table below.
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Assess Bioavailability: If possible, conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma over time after administration. This will provide direct evidence of its absorption and bioavailability.
-
Consider the Route of Administration: Oral administration is convenient but may result in low bioavailability due to poor absorption from the gastrointestinal tract. Intraperitoneal (i.p.) or intravenous (i.v.) injections might provide higher and more consistent systemic exposure.
Q2: My formulation of this compound is precipitating upon administration or during preparation. How can I improve its solubility?
A2: Precipitation is a clear indicator of poor solubility in the chosen vehicle. The hydrochloride salt form of CARM1-IN-1 suggests it is weakly basic, which can be leveraged for formulation.
Solubility Enhancement Strategies:
-
Co-solvents: Employing a mixture of solvents can significantly enhance solubility. Common co-solvents for in vivo use include DMSO, PEG300, and ethanol. It is crucial to keep the percentage of organic solvents low to avoid toxicity.
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Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar formulations that improve the solubility and absorption of hydrophobic compounds.
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Cyclodextrins: Encapsulating the compound in cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can increase its aqueous solubility.
-
pH Adjustment: For weakly basic compounds, adjusting the pH of the vehicle to a more acidic range can improve solubility. However, the physiological compatibility of the final formulation must be considered.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with this compound?
A1: There is limited published data on the in vivo dosing of this compound. However, for other potent CARM1 inhibitors like EZM2302, doses ranging from 37.5 mg/kg to 300 mg/kg have been used in mouse xenograft models.[1] It is highly recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental endpoint.
Q2: What are suitable vehicles for formulating this compound for in vivo administration?
A2: Based on strategies for other poorly soluble compounds and a related CARM1 degrader, here are some example formulations that can be tested.[2] The final concentrations of excipients should be optimized for solubility and animal tolerance.
| Formulation Component | Purpose | Example Concentration Range | Administration Route |
| DMSO | Solubilizing agent | 5-10% | i.p., i.v., Oral |
| PEG300/PEG400 | Co-solvent | 30-40% | i.p., i.v., Oral |
| Tween 80 | Surfactant | 5-10% | i.p., i.v., Oral |
| Saline or 5% Dextrose | Aqueous base | q.s. to 100% | i.p., i.v., Oral |
| 0.5% Carboxymethyl cellulose (CMC) | Suspending agent | 0.5% in water | Oral |
| 20% SBE-β-CD in Saline | Solubilizing agent | 90% (of a 10% DMSO solution) | i.p., i.v. |
Q3: How can I assess the stability of my this compound formulation?
A3: You can assess the stability of your formulation by:
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Visual Inspection: Check for any signs of precipitation or phase separation over a relevant time course at room temperature and at 37°C.
-
Analytical Chemistry: Use techniques like HPLC to quantify the concentration of this compound in your formulation immediately after preparation and after a specific period to check for degradation.
Q4: What is the CARM1 signaling pathway that I am targeting?
A4: CARM1 (Coactivator-associated arginine methyltransferase 1), also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation. It asymmetrically dimethylates arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins. This methylation activity modulates the function of its substrates, influencing various cellular processes including cell proliferation, differentiation, and DNA damage response.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Studies (Example)
This protocol provides a starting point for formulating this compound. The final formulation should be optimized based on your specific needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary. This will be your stock solution.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and vortex to mix thoroughly.
-
Add Tween 80 and vortex until the solution is clear and homogenous.
-
Slowly add the sterile saline while vortexing to bring the formulation to the final volume.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.
-
Administer the formulation to the animals as soon as possible after preparation.
Example Formulation (for a final concentration of 1 mg/mL):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol 2: Pilot Pharmacokinetic (PK) Study Design for this compound in Rodents
This protocol outlines a basic design for a pilot PK study to assess the bioavailability of your this compound formulation.
Animal Model:
-
Mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley).
-
Use a sufficient number of animals to allow for serial blood sampling or composite data from different cohorts.
Study Groups:
-
Intravenous (i.v.) Administration Group: This group is essential for determining the absolute bioavailability. The compound is administered directly into the systemic circulation (e.g., via tail vein injection).
-
Oral or Intraperitoneal (i.p.) Administration Group: This will be your experimental route of administration.
Procedure:
-
Fast the animals overnight (with access to water) before dosing, especially for oral administration.
-
Administer the formulated this compound to each animal in the respective groups.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For i.v. administration, earlier time points are critical.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate the absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
References
Adjusting CARM1-IN-1 hydrochloride treatment time for optimal results.
Welcome to the technical support center for CARM1-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this selective CARM1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of CARM1 Activity | Compound Instability: this compound can be unstable in solution. | Always prepare fresh solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration: The effective concentration can vary between cell lines and assays. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a range around the known IC50 of 8.6 µM.[1] For inhibiting PSA promoter activity in LNCaP cells, for example, 8 µM for 42-44 hours has been used.[1] | |
| Suboptimal Treatment Time: The time required for inhibition can vary. | Conduct a time-course experiment to identify the optimal treatment duration. For inhibiting methylation of substrates like PABP1, a shorter treatment of 90 minutes at 100 µM has been effective.[1] For effects on promoter activity, longer incubation times of 42-44 hours may be necessary.[1] | |
| High Cell Toxicity or Off-Target Effects | Concentration Too High: Excessive concentrations can lead to cytotoxicity unrelated to CARM1 inhibition. | Determine the EC50 for cell viability in your specific cell line using a range of concentrations. Use a concentration that effectively inhibits CARM1 without causing significant cell death. CARM1-IN-1 has been shown to inhibit PSA promoter activity without significant cytotoxicity at 8 µM in LNCaP cells.[1] |
| Prolonged Treatment: Long exposure times may induce secondary, off-target effects. | Optimize the treatment time to the shortest duration that achieves the desired biological effect. | |
| Difficulty Detecting CARM1 by Western Blot | Protein Aggregation: CARM1 has a tendency to form high-molecular-weight aggregates, especially when heated or at high concentrations, which can prevent it from entering the gel. | Crucially, do not boil your protein samples before loading them for SDS-PAGE. Incubate samples at room temperature in sample buffer. Also, be mindful of the total protein concentration, as lower concentrations can reduce aggregation. |
| Antibody Specificity: The antibody may not be specific or sensitive enough. | Use a validated antibody for CARM1. For example, Cell Signaling Technology provides antibodies that detect endogenous levels of total CARM1. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point is to perform a dose-response curve centered around the IC50 value of 8.6 µM.[1] The optimal concentration will ultimately depend on the cell line and the specific biological endpoint being measured. For example, inhibition of prostate-specific antigen (PSA) promoter activity in LNCaP cells was observed at 8 µM.[1]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment time is highly dependent on the experiment. For direct inhibition of CARM1's methyltransferase activity on its substrates, a short treatment of 90 minutes with 100 µM CARM1-IN-1 has been shown to be effective.[1] For downstream effects, such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the ideal duration for your specific assay.
Q3: How should I prepare and store this compound?
A3: It is highly recommended to prepare fresh solutions of this compound for each experiment due to its instability in solution. For stock solutions, dissolve the compound in DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I am not seeing a band for CARM1 on my Western blot. What could be the problem?
A4: A common issue with Western blotting for CARM1 is its propensity to aggregate, which prevents it from migrating properly through the gel. A critical troubleshooting step is to avoid boiling your samples in SDS-PAGE loading buffer. Instead, incubate the samples at room temperature before loading. Additionally, ensure you are using a validated antibody specific for CARM1.
Q5: What are the known signaling pathways regulated by CARM1 that I should investigate?
A5: CARM1 is a key regulator in several important signaling pathways. It has been shown to play a role in the p53 signaling pathway , where it can influence cell cycle arrest and apoptosis.[2][3] CARM1 also acts as a transcriptional coactivator for NF-κB , modulating the expression of genes involved in inflammation and cell survival.[4] Investigating the status of key proteins in these pathways (e.g., p53, p21, NF-κB subunits) upon treatment with CARM1-IN-1 can provide valuable insights into its mechanism of action in your experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant inhibitors to aid in experimental design and data comparison.
Table 1: In Vitro Potency of CARM1 Inhibitors
| Inhibitor | IC50 Value | Target | Assay Conditions |
| CARM1-IN-1 | 8.6 µM | CARM1 | Against PABP1 substrate |
| EZM2302 | 6 nM | CARM1 | Biochemical assay |
| TP-064 | Not specified | CARM1 | Potent inhibitor |
| iCARM1 | 12.3 µM | CARM1 | Against synthetic peptide |
Table 2: Exemplary Cellular Treatment Conditions for this compound
| Cell Line | Concentration | Treatment Time | Assay | Observed Effect |
| LNCaP | 8 µM | 42-44 hours | Luciferase Reporter Assay | Inhibition of PSA promoter activity |
| Not Specified | 100 µM | 90 minutes | Methylation Assay | Inhibition of CARM1-mediated substrate methylation |
Key Experimental Protocols
Protocol 1: Western Blotting for CARM1
This protocol is optimized to address the aggregation issues associated with CARM1.
1. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Sonicate briefly to shear DNA and reduce viscosity. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification: a. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
3. Sample Preparation (CRITICAL STEP): a. Mix the desired amount of protein lysate with 4X SDS-PAGE sample buffer. b. DO NOT BOIL THE SAMPLES. c. Incubate the samples at room temperature for 10 minutes.
4. SDS-PAGE and Electrotransfer: a. Load the samples onto an SDS-PAGE gel. b. Run the gel according to standard procedures. c. Transfer the proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a validated primary antibody against CARM1 (e.g., from Cell Signaling Technology) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound on cell proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. b. Allow cells to adhere overnight.
2. Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control. c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Viability Measurement: a. Add MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis: a. Normalize the absorbance values to the DMSO control. b. Plot the cell viability against the log of the inhibitor concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CARM1's role in the p53-mediated DNA damage response pathway.
Caption: CARM1 functions as a coactivator in the NF-κB signaling pathway.
Caption: A logical workflow for experiments using this compound.
References
- 1. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CARM1 Inhibitors: CARM1-IN-1 Hydrochloride vs. EZM2302
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent CARM1 inhibitors, CARM1-IN-1 hydrochloride and EZM2302. This analysis is based on currently available data to assist in the selection of the most appropriate compound for specific research needs.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its role in transcriptional regulation and other cellular processes has implicated it in various diseases, most notably cancer, making it a significant target for therapeutic development.[1][2] This guide focuses on a comparative analysis of two small molecule inhibitors of CARM1: this compound and EZM2302.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and EZM2302 based on published literature.
| Parameter | This compound | EZM2302 (GSK3359088) |
| Biochemical IC50 | 8.6 µM[3][4][5][6] | 6 nM[7][8][9] |
| Selectivity | Low inhibitory activity against PRMT1 and SET7 (IC50 > 667 µM)[3][4] | Broad selectivity against other histone methyltransferases[7][8] |
| Cellular Activity | Inhibits methylation of PABP1, CA150, SmB, and H3[3][4]. Reduces PSA promoter activity in LNCaP cells (IC50 ≈ 8 µM)[3][4]. | Inhibits PABP1 and SmB methylation in multiple myeloma (MM) cell lines (IC50 values in the nanomolar range)[7]. Inhibits proliferation of various hematopoietic cancer cell lines[9][10]. |
| In Vivo Activity | Not reported in the reviewed literature. | Demonstrates dose-dependent tumor growth inhibition in an MM xenograft model[7][10]. |
| Known Substrate Preference | Inhibits methylation of both histone (H3) and non-histone (PABP1, CA150, SmB) substrates.[3][4] | Primarily targets non-histone substrates in cellular contexts, with minimal effect on histone methylation marks like H3R17me2a and H3R26me2a.[11][12] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key assays typically used to characterize CARM1 inhibitors like this compound and EZM2302.
Biochemical Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of CARM1.
-
Reagents and Materials:
-
Recombinant human CARM1 enzyme.
-
A methyl donor, typically S-adenosyl-L-methionine (SAM or AdoMet), which may be radiolabeled (e.g., [3H]-SAM) or unlabeled.[13]
-
A CARM1 substrate, which can be a full-length protein (e.g., histone H3) or a peptide derived from a known substrate (e.g., a peptide from PABP1).[14][15]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).[14][15]
-
The inhibitor compound (this compound or EZM2302) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagents depending on the assay format (e.g., scintillation fluid for radiometric assays, specific antibodies for ELISA-based methods, or reagents for mass spectrometry).[15]
-
-
Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
CARM1 enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes at room temperature) to allow for binding.[14][15]
-
The methylation reaction is initiated by adding the substrate and SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C or room temperature).[14][15]
-
The reaction is stopped, often by adding an acid solution (e.g., 0.1% formic acid) or by spotting onto a membrane.[14][15]
-
The extent of substrate methylation is quantified. In radiometric assays, this involves measuring the incorporation of the radiolabeled methyl group. In other formats like AlphaLISA or LC-MS/MS, the generation of the methylated product is measured.[15][16]
-
The IC50 value, the concentration of the inhibitor required to reduce CARM1 activity by 50%, is calculated from the dose-response curve.
-
Cellular Methylation Assay (In Cellulo)
This assay assesses the ability of an inhibitor to penetrate cells and inhibit CARM1 activity on its endogenous substrates.
-
Reagents and Materials:
-
A relevant cell line (e.g., LNCaP for prostate cancer studies, RPMI-8226 for multiple myeloma).[3][9]
-
Cell culture medium and supplements.
-
The inhibitor compound.
-
Lysis buffer to extract cellular proteins.
-
Antibodies specific to the methylated form of a CARM1 substrate (e.g., anti-asymmetric dimethylarginine PABP1) and antibodies for the total protein as a loading control.
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, secondary antibodies, and detection reagents).
-
-
Procedure:
-
Cells are cultured and treated with varying concentrations of the inhibitor for a specified duration (e.g., 24-72 hours).
-
After treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading for Western blotting.
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody that specifically recognizes the methylated substrate, followed by a corresponding secondary antibody.
-
The signal is detected, and the membrane is often stripped and re-probed with an antibody for the total substrate protein to normalize the data.
-
The reduction in the methylation signal in treated cells compared to untreated controls indicates the cellular potency of the inhibitor.
-
Cell Proliferation/Viability Assay
This assay determines the effect of the inhibitor on the growth and survival of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
The inhibitor compound.
-
A reagent to measure cell viability, such as MTT, MTS, or a reagent for a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of inhibitor concentrations.
-
The plates are incubated for a prolonged period, typically 3 to 7 days, to allow for effects on cell proliferation to become apparent.[17]
-
The viability reagent is added to the wells according to the manufacturer's instructions.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
The results are used to calculate the IC50 or EC50 for cell growth inhibition.
-
Visualizations
CARM1 Signaling Pathway in Transcriptional Activation
Caption: CARM1's role in transcriptional co-activation and the point of inhibition.
Experimental Workflow for Cellular Activity
Caption: Workflow for assessing CARM1 cellular activity via Western blot.
Comparative Discussion
This compound and EZM2302 represent two distinct classes of CARM1 inhibitors in terms of potency and demonstrated applications.
Potency and Selectivity: EZM2302 exhibits significantly greater biochemical potency, with an IC50 in the low nanomolar range, compared to the micromolar IC50 of this compound.[3][4][5][6][7][8][9] This suggests that EZM2302 can achieve effective inhibition at much lower concentrations, which is a desirable characteristic for a therapeutic agent. Both compounds show good selectivity for CARM1 over other tested methyltransferases.[3][4][7][8]
Cellular and In Vivo Activity: The high potency of EZM2302 translates into strong cellular activity, where it inhibits the methylation of endogenous substrates and the proliferation of cancer cells in the nanomolar range.[7] Crucially, EZM2302 has demonstrated in vivo efficacy, reducing tumor growth in animal models.[7][10] In contrast, while this compound shows cellular effects, such as inhibiting substrate methylation and influencing promoter activity, these effects are observed at micromolar concentrations.[3][4] There is a lack of reported in vivo data for this compound in the reviewed literature.
Substrate Specificity: An important emerging distinction between CARM1 inhibitors is their differential effects on histone versus non-histone substrates. Recent studies comparing EZM2302 to another potent inhibitor, TP-064, have shown that EZM2302 has a minimal impact on histone H3 methylation in cells, while potently inhibiting the methylation of non-histone substrates.[11][12] this compound has been reported to inhibit the methylation of both histone H3 and non-histone proteins.[3][4] This differential activity could lead to distinct downstream biological consequences and may be a critical factor in selecting an inhibitor for studying specific CARM1-mediated pathways.
Stability: It is noted that this compound is unstable in solution, and freshly prepared solutions are recommended for experiments.[3] This is a practical consideration for experimental design and data reproducibility.
Conclusion
EZM2302 emerges as a more potent and well-characterized CARM1 inhibitor, suitable for both in vitro and in vivo studies, particularly in the context of hematological malignancies.[7][10] Its demonstrated in vivo activity and high potency make it a valuable tool for preclinical drug development.
This compound, while less potent, can still serve as a useful research tool for in vitro studies, particularly for confirming phenotypes observed with other CARM1 perturbation methods. Its reported activity against both histone and non-histone substrates may be of interest for specific research questions, though its lower potency and instability should be taken into account.
The choice between these two inhibitors will ultimately depend on the specific experimental context, including the required potency, the biological system under investigation, and whether in vivo studies are planned. The differential effects on substrate methylation highlight an important area of ongoing research in the field of CARM1 inhibition.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. CARM1-IN-1 hydrochloride_TargetMol [targetmol.com]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of CARM1 Inhibitors: CARM1-IN-1 Hydrochloride vs. TP-064
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a focal point for researchers in oncology and beyond. CARM1 plays a critical role in transcriptional regulation, RNA processing, and cell cycle control, making it a compelling therapeutic target. This guide provides a detailed comparison of two commercially available CARM1 inhibitors, CARM1-IN-1 hydrochloride and TP-064, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and TP-064 are both small molecule inhibitors of CARM1, however, they exhibit markedly different profiles in terms of potency, selectivity, and the extent of their characterization. TP-064 emerges as a significantly more potent and well-characterized compound, with demonstrated cellular and in vivo activity. In contrast, this compound is a less potent inhibitor with limited publicly available data on its cellular and in vivo efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and TP-064.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | TP-064 |
| Biochemical IC50 | 8.6 µM (against CARM1/PABP1)[1][2] | < 10 nM (against CARM1/H3)[3][4] |
| Cellular IC50 | Not explicitly reported. 8 µM inhibits PSA promoter activity.[1][2] | 43 nM (MED12 methylation)[3][4] |
| Cellular Effects | Inhibition of prostate-specific antigen (PSA) promoter activity.[1][2] | G1 phase cell cycle arrest in multiple myeloma cell lines.[3] |
Table 2: Selectivity and In Vivo Data
| Parameter | This compound | TP-064 |
| Selectivity | Low inhibitory activity against PRMT1 and SET7 (IC50 >667 µM).[1][2] | >100-fold selectivity over other histone methyltransferases.[4] |
| In Vivo Efficacy | No data available. | Demonstrated anti-proliferative effects in preclinical models of multiple myeloma.[3] |
| Pharmacokinetics | No data available. | Suitable for in vivo studies, though specific parameters are not detailed in the provided search results.[4] |
Mechanism of Action and Signaling Pathways
CARM1 is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins. This activity modulates gene expression and various cellular processes. Both this compound and TP-064 function by inhibiting the methyltransferase activity of CARM1.
Recent studies indicate that different CARM1 inhibitors can have distinct effects on CARM1's various functions. For instance, a comparison between TP-064 and another potent inhibitor, EZM2302, revealed that TP-064 inhibits both nuclear (histone methylation) and cytoplasmic (non-histone protein methylation) functions of CARM1, whereas EZM2302 appears to be more selective for non-histone substrates.[5] This highlights the importance of selecting an inhibitor based on the specific biological question being addressed.
Below is a simplified representation of the CARM1 signaling pathway and the points of intervention for these inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key assays used to evaluate CARM1 inhibitors, based on common laboratory practices.
In Vitro CARM1 Methyltransferase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to block the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a CARM1 substrate.
Workflow:
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT). Serially dilute the test inhibitor (this compound or TP-064) to the desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant CARM1 enzyme to each well, followed by the diluted inhibitor. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the peptide substrate (e.g., a histone H3-derived peptide) and SAM.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of methylation. For a luminescent-based assay like MTase-Glo™, this involves converting the reaction byproduct S-adenosyl-L-homocysteine (SAH) to ATP, which is then detected using a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Cellular Efficacy)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines for TP-064) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or TP-064. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method. A common method is the MTS assay, where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product at the appropriate wavelength. Normalize the results to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Recommendations
The available evidence strongly suggests that TP-064 is a superior chemical probe for studying CARM1 function compared to This compound . Its high potency, demonstrated cellular activity, and suitability for in vivo studies make it a more reliable and versatile tool for a wide range of applications. The significant difference in potency (nanomolar vs. micromolar) is a critical consideration, as higher concentrations of less potent compounds are more likely to have off-target effects.
Researchers should consider the following when choosing between these inhibitors:
-
For studies requiring high potency and in vivo application: TP-064 is the clear choice. Its extensive characterization provides a solid foundation for interpreting experimental results.
-
For initial in vitro screening or as a less potent control: this compound could be considered, but its limited characterization and lower potency should be taken into account when designing experiments and interpreting data. Further validation of its cellular effects would be necessary for most applications.
It is also noteworthy that newer generations of CARM1 inhibitors are continuously being developed, some of which have shown even greater potency and selectivity than TP-064 in specific contexts.[6][7][8][9] As the field evolves, researchers should stay abreast of these advancements to ensure they are using the most appropriate and effective tools for their scientific inquiries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP 064 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the advantages of CARM1-IN-1 hydrochloride over other CARM1 inhibitors?
In the landscape of epigenetic research, the development of potent and selective inhibitors for specific enzymes is paramount for dissecting complex cellular processes and for therapeutic intervention. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a critical regulator of transcription and is implicated in various diseases, including cancer. This has spurred the development of small molecule inhibitors targeting CARM1. Among these, CARM1-IN-1 hydrochloride has demonstrated utility as a research tool. This guide provides a comparative analysis of this compound against other notable CARM1 inhibitors, supported by experimental data and detailed methodologies.
Overview of this compound
This compound is a small molecule inhibitor of CARM1. It exhibits a high degree of selectivity for CARM1 over other protein methyltransferases, a crucial attribute for a chemical probe designed to investigate the specific functions of CARM1.
Comparative Performance of CARM1 Inhibitors
The efficacy of a chemical inhibitor is primarily defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other proteins). The following tables summarize the available quantitative data for this compound and other widely used CARM1 inhibitors: EZM2302, TP-064, and iCARM1. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency of CARM1 Inhibitors
| Inhibitor | Target | IC50 | Assay Substrate | Reference |
| This compound | CARM1 | 8.6 µM | PABP1 | [1] |
| EZM2302 | CARM1 | 6 nM | Not Specified | [2][3] |
| TP-064 | CARM1 | <10 nM | Histone H3 (1-25) | [4] |
| iCARM1 | CARM1 | 12.3 µM | Histone H3 Peptide | [5][6] |
Table 2: Selectivity of CARM1 Inhibitors
| Inhibitor | Off-Target | IC50 | Fold Selectivity (Off-Target/CARM1) | Reference |
| This compound | PRMT1 | >667 µM | >77 | [1] |
| SET7 | >667 µM | >77 | [1] | |
| EZM2302 | Broadly selective against other HMTs | Not Specified | High | [2][3] |
| TP-064 | PRMT6 | 1.3 µM | >130 | [7] |
| Other PRMTs | >10 µM | >1000 | [7] | |
| iCARM1 | More specific than EZM2302 and TP-064 in cellular assays | Not Specified | High | [4][8][9][10] |
Based on the available data, this compound demonstrates good selectivity for CARM1 over PRMT1 and SET7. In comparison, EZM2302 and TP-064 exhibit significantly higher potency in biochemical assays, with IC50 values in the low nanomolar range. iCARM1, while having a similar micromolar potency to this compound in biochemical assays, has been reported to show greater specificity in cellular contexts compared to EZM2302 and TP-064[4][8][9][10]. The choice of inhibitor will therefore depend on the specific experimental requirements, balancing potency and the need for high selectivity.
CARM1 Signaling Pathway
CARM1 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. It is a key component of various signaling pathways, including the DNA damage response.
Experimental Protocols
Precise and reproducible experimental protocols are fundamental to the robust evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize CARM1 inhibitors.
In Vitro CARM1 Enzymatic Assay (LC-MS/MS-based)
This assay directly measures the methylation of a peptide substrate by CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
PABP1-derived peptide substrate (e.g., sequence: Ac-GRGRGRGRGRG-NH2)
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
Quenching Solution: 0.1% Formic Acid
-
Inhibitor of interest (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of CARM1 enzyme solution (final concentration ~286 nM) to each well.
-
Add 10 µL of the inhibitor dilution or vehicle control to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing the PABP1 peptide (final concentration ~12 µM) and SAM (final concentration ~10 µM).
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction by adding 10 µL of the quenching solution.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of methylated peptide product.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][11]
Cellular Assay for CARM1 Activity (Western Blot)
This method assesses the ability of an inhibitor to block CARM1-mediated methylation of its substrates within a cellular context.
Materials:
-
Cell line expressing CARM1 (e.g., HEK293T)
-
Inhibitor of interest (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against asymmetrically dimethylated arginine (aDMA) motifs on specific CARM1 substrates (e.g., anti-aDMA-BAF155, anti-aDMA-MED12)
-
Primary antibody against total protein levels of the substrate (e.g., anti-BAF155, anti-MED12) and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 48 hours).
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate protein and a loading control to normalize the methylation signal.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate methylation.[12]
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a novel enzyme inhibitor typically follows a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Alternative small molecule inhibitors to CARM1-IN-1 hydrochloride.
A Comparative Guide to Small Molecule Inhibitors of CARM1: Alternatives to CARM1-IN-1 Hydrochloride
For researchers and drug development professionals investigating the therapeutic potential of targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a plethora of small molecule inhibitors have emerged beyond the initial tool compound, this compound. This guide provides an objective comparison of this compound with notable alternatives, including EZM2302, TP-064, and the more recently identified iCARM1. The comparative analysis is supported by experimental data on their biochemical potency, cellular activity, and selectivity, alongside detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows.
Introduction to CARM1
CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][2] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1][3][4]
Comparative Analysis of CARM1 Inhibitors
The development of small molecule inhibitors against CARM1 has provided valuable tools to probe its biological functions and assess its therapeutic potential. This section compares the performance of this compound with its alternatives.
Data Presentation
The following tables summarize the quantitative data for the compared CARM1 inhibitors, focusing on their biochemical potency (IC50), and cellular efficacy (EC50).
Table 1: Biochemical Potency of CARM1 Inhibitors
| Inhibitor | CARM1 IC50 | PRMT1 IC50 | PRMT6 IC50 | SET7 IC50 | Reference |
| CARM1-IN-1 HCl | 8.6 µM | > 667 µM | - | > 667 µM | [5] |
| EZM2302 | 6 nM | > 100 µM | > 100 µM | - | [6] |
| TP-064 | < 10 nM | > 10 µM | 1.3 µM | - | [7] |
| iCARM1 | 12.3 µM | - | - | - | [5][8][9][10] |
Table 2: Cellular Activity of CARM1 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | MCF7 EC50 | T47D EC50 | BT474 EC50 | Reference |
| iCARM1 | 1.80 µM | 4.74 µM | 2.13 µM | [11] |
| EZM2302 | > 20 µM | - | - | [11] |
| TP-064 | - | - | - | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a common method to determine the in vitro potency of inhibitors against CARM1 using a radioactive methyl donor.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl2)
-
Inhibitor compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant CARM1 enzyme.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the precipitated protein onto a filter paper and wash with ethanol to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14]
Western Blotting for Histone Methylation
This protocol details the detection of histone methylation marks in cells treated with CARM1 inhibitors.
Materials:
-
Cell culture reagents
-
CARM1 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., H3R17me2a) and total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the CARM1 inhibitor or DMSO for the desired time.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the methylated histone to the total histone H3 signal to determine the relative change in methylation.[16][17]
MTT Cell Viability Assay
This protocol describes how to assess the effect of CARM1 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
CARM1 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CARM1 inhibitor or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value from the dose-response curve.[19]
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
